m-PEG6-acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O8/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-14(15)16/h2-13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWMTQPDLHRNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG6-acid: Core Chemical Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG6-acid, also known as methoxy-hexaethylene glycol-acid, is a monodisperse polyethylene glycol (PEG) derivative that has emerged as a critical component in modern bioconjugation and drug delivery. Its structure features a methoxy-terminated, six-unit polyethylene glycol chain and a terminal carboxylic acid. This heterobifunctional architecture makes it an invaluable tool for covalently modifying proteins, peptides, nanoparticles, and small molecules. The hydrophilic PEG spacer enhances the aqueous solubility of the conjugated molecule, can reduce immunogenicity, and improves pharmacokinetic profiles, while the terminal carboxylic acid provides a reactive handle for forming stable amide bonds with primary amines.[1][2][3] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in bioconjugation, and logical workflows for its application in drug development.
Core Chemical and Physical Properties
The physicochemical properties of this compound are fundamental to its application in bioconjugation. These properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Synonyms | This compound, 2,5,8,11,14,17-Hexaoxaicosan-20-oic acid, m-PEG5-CH2CH2COOH |
| CAS Number | 1347750-72-4 |
| Molecular Formula | C14H28O8 |
| Molecular Weight | 324.37 g/mol [4][5] |
| Appearance | Colorless oil or liquid[6][7] |
| Purity | Typically >95%[1][5] |
| Solubility | Soluble in water, DMSO, DMF, DCM, and THF[1][6][8] |
| pKa | 4.28 ± 0.10 (Predicted)[7] |
| Storage Conditions | Store at -20°C or 2-8°C, protected from moisture.[1][7] |
Applications in Bioconjugation and Drug Delivery
The primary utility of this compound lies in its role as a hydrophilic linker. The terminal carboxylic acid can be activated to react with primary amine groups, such as the lysine residues on proteins, to form a stable amide bond.[1][2][3] This process, often referred to as PEGylation, can significantly enhance the therapeutic properties of biomolecules by:
-
Increasing Solubility: The hydrophilic PEG chain improves the aqueous solubility of hydrophobic molecules.[1][2][3]
-
Prolonging Circulation Time: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance.
-
Reducing Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system.
This compound is a key component in the development of advanced drug delivery systems, including:
-
Antibody-Drug Conjugates (ADCs): Where it can be part of the linker connecting a potent cytotoxic drug to a monoclonal antibody, enhancing the overall stability and solubility of the ADC.[9][]
-
PROteolysis TArgeting Chimeras (PROTACs): Where it serves as a flexible spacer to connect a target protein binder and an E3 ligase ligand, facilitating the formation of the ternary complex required for protein degradation.[2]
Experimental Protocols
The most common method for conjugating this compound to an amine-containing molecule is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][4]
Protocol: Two-Step Aqueous Conjugation of this compound to a Protein
This protocol describes the general procedure for labeling a protein with this compound using EDC/NHS chemistry.[1]
Materials and Reagents:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (must be amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (if needed to dissolve this compound)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening to prevent moisture condensation.
-
Prepare the Activation Buffer and Conjugation Buffer. Ensure the Conjugation Buffer is free of primary amines.
-
Dissolve the protein of interest in the Conjugation Buffer to a desired concentration (e.g., 2-10 mg/mL).
-
Dissolve this compound in Activation Buffer. If solubility is an issue, a small amount of DMSO or DMF can be used, but the final concentration of the organic solvent in the reaction should be minimized (<10%).
-
Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, add a 2- to 10-fold molar excess of EDC and a 1.5- to 2.5-fold molar excess of NHS over this compound to the this compound solution.[11]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This forms a semi-stable, amine-reactive NHS ester of this compound.[4][11]
-
-
Conjugation to the Protein:
-
Immediately add the activated this compound solution to the protein solution in the Conjugation Buffer.
-
The pH of the reaction is critical; the reaction of the NHS ester with primary amines is most efficient at a pH of 7.0-8.0.[11]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[11]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound, EDC, NHS, and quenching reagents by purifying the conjugate.
-
Size-exclusion chromatography (SEC) or dialysis are common methods for purifying the protein conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Mandatory Visualizations
Logical Workflow for Bioconjugate Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of a bioconjugate using this compound.
Caption: Experimental workflow for protein conjugation with this compound.
Reaction Pathway for EDC/NHS Coupling
The diagram below illustrates the chemical reaction pathway for the EDC/NHS-mediated coupling of this compound to a primary amine.
Caption: EDC/NHS coupling reaction of this compound to a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 1347750-72-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
m-PEG6-acid structure and synthesis
An In-depth Technical Guide to m-PEG6-acid: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-6-acid (this compound), a bifunctional linker widely utilized in bioconjugation and drug development. This document details its chemical structure, a reliable synthesis method, and its applications, with a focus on providing researchers, scientists, and drug development professionals with actionable data and protocols.
This compound, systematically named 2,5,8,11,14,17-hexaoxanonadecan-19-oic acid, is a monodisperse polyethylene glycol (PEG) derivative. It features a terminal methoxy group, which is chemically inert, and a terminal carboxylic acid group that allows for covalent modification.[1][2] The six-unit PEG chain imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of conjugated molecules.[2][3]
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₄H₂₈O₈ | [2][4][5] |
| Molecular Weight | 324.37 g/mol | [4][5] |
| CAS Number | 1347750-72-4 | [2][5] |
| Appearance | Colorless to pale yellow viscous oil | [6] |
| Purity | Typically >95% | [2][5] |
| Solubility | Soluble in Water, DMSO, DMF, Dichloromethane | [7] |
| Storage Conditions | Store at -20°C, protect from light | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the oxidation of the corresponding primary alcohol, hexaethylene glycol monomethyl ether.[6] The following protocol details a synthesis via Jones oxidation.
Experimental Protocol: Jones Oxidation
Materials:
-
Hexaethylene glycol monomethyl ether
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of Jones Reagent: In a flask submerged in an ice bath, cautiously add 4.5 g of chromium trioxide to a mixture of 3.9 mL of concentrated sulfuric acid and 20 mL of deionized water. Stir the mixture until the solid has completely dissolved. The resulting solution will have a deep orange-red color.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g of hexaethylene glycol monomethyl ether in 100 mL of acetone. Cool this solution to 0°C using an ice bath.[6]
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol over 30-45 minutes. It is crucial to maintain the reaction temperature below 10°C during the addition. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The color of the reaction mixture will transition from orange-red to a greenish-brown precipitate.[6]
-
Quenching and Work-up: Cool the reaction mixture back down to 0°C. Carefully add isopropanol dropwise to quench any excess oxidant, which will result in a more uniform green color. Remove the acetone under reduced pressure using a rotary evaporator. To the remaining aqueous slurry, add 100 mL of deionized water and extract the product with dichloromethane (3 x 100 mL). Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to yield the crude product.[6]
-
Purification: The crude this compound can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate and gradually increasing to 100%) can be used as the mobile phase. Fractions containing the desired product are identified by thin-layer chromatography, collected, and the solvent is removed under reduced pressure to yield the pure product as a viscous oil.[6]
Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 60-75% |
| Purity | >95% (by NMR) |
| Appearance | Colorless to pale yellow viscous oil |
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.[6]
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.38 (s, 3H, -OCH₃), 3.55-3.75 (m, 20H, -O-CH₂-CH₂-O-), 4.15 (t, 2H, -CH₂-COOH), ~10-12 (br s, 1H, -COOH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 59.0 (-OCH₃), 68.5-72.0 (-O-CH₂-CH₂-O-), 176.0 (-COOH) |
Applications in Drug Development
The terminal carboxylic acid of this compound is a versatile functional group for conjugation to primary amines in biomolecules.[2][3] This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[1]
A primary application of this compound and similar PEG linkers is in the construction of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8][9] The PEG linker in a PROTAC serves to connect the target protein-binding ligand to the E3 ligase-binding ligand, and its length and hydrophilicity are critical for optimizing the formation and stability of the ternary complex.[9]
Visualizations
Caption: Chemical structure of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Role of a PEG linker in a PROTAC's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1347750-72-4 | BroadPharm [broadpharm.com]
- 3. This compound CAS#: 1347750-72-4 [amp.chemicalbook.com]
- 4. This compound | C14H28O8 | CID 60146169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
m-PEG6-acid: A Technical Guide for Researchers
Introduction
m-PEG6-acid, or methoxy-poly(ethylene glycol)6-acid, is a monodisperse polyethylene glycol (PEG) derivative that has become an indispensable tool in modern biomedical research and drug development.[1][2] Its structure consists of a methoxy group at one terminus, a six-unit polyethylene glycol spacer, and a terminal carboxylic acid group.[3][4] This heterobifunctional architecture provides a versatile platform for the covalent modification of a wide array of molecules, including proteins, peptides, nanoparticles, and small-molecule drugs.[2][5] The hydrophilic and flexible PEG chain enhances the solubility, stability, and pharmacokinetic profile of conjugated molecules, while the terminal carboxylic acid allows for straightforward conjugation to amine-containing moieties.[3][6]
This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound, tailored for researchers, scientists, and drug development professionals.
Core Properties and Chemical Data
The well-defined structure of this compound is crucial for ensuring homogeneity in the final bioconjugate.[1] Its key chemical and physical properties are summarized below.
| Property | Value | References |
| Chemical Formula | C14H28O8 | [3][4] |
| Molecular Weight | 324.4 g/mol | [3][7] |
| CAS Number | 1347750-72-4 | [3][4] |
| Appearance | Colorless oil | [4] |
| Purity | Typically >95% | [3][4] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF | [2][3] |
| Storage | -20°C, protect from light and moisture | [2][3] |
Key Applications in Research
The unique properties of this compound make it a versatile linker for a variety of research applications, primarily centered around bioconjugation, drug delivery, and surface modification.
Bioconjugation and PEGylation
The process of attaching PEG chains, known as PEGylation, is a widely used strategy to improve the therapeutic properties of proteins, peptides, and other biomolecules.[6] The hydrophilic PEG chain of this compound can shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity.[6][8]
The primary mode of conjugation for this compound involves the reaction of its terminal carboxylic acid group with primary amines, such as those found on the side chains of lysine residues in proteins.[3][9] This reaction is typically facilitated by carbodiimide chemistry, using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[9][10]
Drug Delivery Systems
This compound is frequently employed in the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs), targeted nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).[1][11]
-
Antibody-Drug Conjugates (ADCs): In ADCs, this compound can serve as a component of the linker that connects a potent cytotoxic drug to a monoclonal antibody, which targets specific antigens on cancer cells.[11]
-
Targeted Nanoparticles: The surface of nanoparticles, such as liposomes or polymeric nanoparticles, can be functionalized with this compound. Subsequent conjugation of targeting ligands (e.g., antibodies or peptides) to the PEG linker directs the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and minimizing off-target effects.[11][12]
-
PROTACs: this compound can be used as a building block to synthesize the linker in PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][13] The PEG linker helps to improve the solubility and optimize the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.[13]
Surface Modification
The modification of biomaterial and nanoparticle surfaces is critical for improving their biocompatibility and performance in biological systems.[12][14] this compound can be used to create a hydrophilic surface layer that reduces non-specific protein adsorption, a phenomenon known as biofouling.[14] This is particularly important for implants, biosensors, and diagnostic devices.[14][15] The carboxylic acid group allows for the covalent attachment of the PEG linker to amine-functionalized surfaces.[14]
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. The following are generalized protocols for common applications. Researchers should optimize reaction conditions for their specific molecules of interest.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Molecule
This protocol describes the two-step process of activating the carboxylic acid group of this compound with EDC and NHS, followed by conjugation to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
Activation Buffer: MES buffer (pH 4.5-6.0)
-
Conjugation Buffer: PBS (pH 7.2-8.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl (pH 8.5) or 1 M hydroxylamine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
Dissolve this compound in the Activation Buffer or an appropriate organic solvent like DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in the Activation Buffer or water immediately before use.
-
-
Activation of this compound:
-
Add a 5- to 10-fold molar excess of both EDC and NHS to the dissolved this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms a semi-stable, amine-reactive NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule. A 10- to 50-fold molar excess of the activated PEG linker relative to the amine-containing molecule is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with the Conjugation Buffer if necessary.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate purification system.
-
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol outlines the procedure for attaching this compound to the surface of nanoparticles that have been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Activation Buffer: MES buffer (pH 6.0)
-
EDC and NHS
-
Quenching Buffer: 1 M Ethanolamine (pH 8.5)
-
Purification system (e.g., centrifugation, dialysis)
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Activation Buffer.
-
Activation of this compound: In a separate tube, dissolve this compound in the Activation Buffer and activate it with EDC and NHS as described in Protocol 1, Step 2.
-
Conjugation to Nanoparticles:
-
Add the activated this compound solution to the nanoparticle suspension. A 10- to 100-fold molar excess of the activated PEG linker relative to the estimated number of surface amine groups on the nanoparticles is recommended as a starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to block any unreacted activated esters on the PEG linker that may not have attached to the nanoparticle surface.
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension or by dialysis to remove excess reagents.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and logical relationships. The following diagrams were created using the Graphviz DOT language to depict key processes involving this compound.
Caption: Workflow for the conjugation of this compound to an amine-containing molecule.
Caption: General workflow for the surface modification using this compound.
Caption: Logical relationship of PEGylation benefits with this compound.
Conclusion
This compound is a high-purity, versatile linker that is integral to modern drug development and bioconjugation.[1] Its well-defined structure and hydrophilic properties contribute to the improved solubility and pharmacokinetic profiles of the resulting conjugates.[1][2] The terminal carboxylic acid provides a reliable handle for the efficient and covalent attachment to a wide range of molecules, making it an invaluable tool for researchers and scientists in the design and synthesis of targeted therapies, advanced biomaterials, and sophisticated diagnostic tools.[3][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 1347750-72-4 | BroadPharm [broadpharm.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. m-PEG, monofunctional PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
m-PEG6-acid: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of methoxy-polyethylene glycol-acid with six ethylene glycol units (m-PEG6-acid). A thorough understanding of these properties is critical for the successful design and implementation of bioconjugation strategies, development of drug delivery systems, and the formulation of novel therapeutics. This document summarizes available data, details robust experimental protocols for characterization, and provides visual representations of key concepts and workflows.
Core Properties of this compound
This compound is a heterobifunctional linker characterized by a terminal methoxy group, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The methoxy group provides a non-reactive terminus, while the carboxylic acid allows for covalent attachment to amine-containing molecules. The hydrophilic PEG chain is a key structural feature that significantly influences the molecule's physicochemical properties.
Solubility Profile
The hydrophilic nature of the polyethylene glycol backbone imparts good aqueous solubility to this compound. It is also soluble in a variety of polar organic solvents. While precise quantitative solubility data is not extensively published, qualitative solubility has been established through various supplier technical data sheets.
Qualitative Solubility Data
| Solvent | Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
Note: "Soluble" is a qualitative term. It is imperative for researchers to experimentally determine the quantitative solubility of this compound in their specific buffer or solvent system to meet the concentration requirements of their application.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol describes a standardized method to determine the thermodynamic equilibrium solubility of this compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, DMF, DCM)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Refractive Index (RI), or UV detector if derivatized)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial containing a known volume of the test solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter that is compatible with the solvent.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the undissolved supernatant by multiplying by the dilution factor. This value represents the equilibrium solubility.
Stability Profile
The stability of this compound is a critical parameter, particularly in aqueous solutions where it may be subject to degradation over time. The primary degradation pathways of concern for PEG-related molecules are oxidative degradation of the PEG backbone and hydrolysis of terminal functional groups or linkages to conjugated molecules.
Potential Degradation Pathways
-
Oxidative Degradation: The polyethylene glycol chain can be susceptible to oxidative degradation, which can be initiated by heat, light, or the presence of transition metal ions. This can lead to chain cleavage and the formation of impurities such as formaldehyde and formic acid.
-
Hydrolysis of Linkage: When this compound is conjugated to another molecule (e.g., via an amide bond), the stability of this linkage becomes a critical factor. The rate of hydrolysis is often dependent on pH and temperature.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment involves both forced degradation studies to identify potential degradation products and long-term stability studies under defined storage conditions.
This protocol is designed to accelerate the degradation of this compound to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or incubator
-
Photostability chamber
-
HPLC system with a stability-indicating method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize with NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 8 hours). At various time points, withdraw samples, neutralize with HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Store at room temperature, protected from light, for a defined period (e.g., 12 hours). At various time points, withdraw samples and analyze by HPLC.
-
Thermal Degradation: Store a known amount of solid this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours). At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines. Keep a control sample in the dark. After the exposure period, analyze both samples by HPLC.
This protocol is designed to evaluate the stability of this compound under recommended storage conditions over an extended period.
Procedure:
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation (solid or in solution) and store them in appropriate containers.
-
Storage Conditions: Store the samples under controlled long-term storage conditions (e.g., 5 °C ± 3 °C or 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated storage conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for appearance, assay of this compound, and the presence of degradation products using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated HPLC method is crucial for accurately quantifying this compound and separating it from any potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a suitable detector (ELSD or RI is often preferred for PEGs due to the lack of a strong UV chromophore).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min)
Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for solubility determination.
Factors Affecting this compound Stability
Caption: Key factors influencing stability.
Conclusion
This compound is a valuable tool in bioconjugation and drug delivery due to its defined structure and favorable solubility profile. While it exhibits good qualitative solubility in a range of aqueous and organic solvents, it is crucial for researchers to perform quantitative solubility assessments for their specific applications. The stability of this compound, particularly in solution, must be carefully considered, with oxidative degradation and hydrolysis of conjugated linkages being the primary concerns. By employing the detailed experimental protocols provided in this guide, researchers can thoroughly characterize the solubility and stability of this compound, ensuring the robustness and reproducibility of their scientific endeavors.
An In-depth Technical Guide to m-PEG6-acid: Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG6-acid, or α-methoxy-ω-carboxymethyl hexaethylene glycol, is a discrete polyethylene glycol (PEG) derivative that has emerged as a critical tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its defined structure, featuring a methoxy-terminated six-unit polyethylene glycol chain and a terminal carboxylic acid, provides a unique combination of hydrophilicity, biocompatibility, and chemical reactivity. This technical guide offers a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and a summary of its key applications.
Core Properties of this compound
The physicochemical properties of this compound are fundamental to its application in complex biological systems. The methoxy cap renders one end of the molecule inert, preventing unwanted crosslinking, while the terminal carboxylic acid provides a reactive handle for covalent modification. The PEG linker itself enhances the solubility and stability of conjugated molecules and can reduce immunogenicity.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C14H28O8 | [1] |
| Molecular Weight | 324.4 g/mol | [1] |
| CAS Number | 1347750-72-4 | [1] |
| Appearance | Colorless to light yellow oil or solid | [1] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in water, DMSO, DMF, and dichloromethane | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Experimental Protocols
The terminal carboxylic acid of this compound can be conjugated to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry.
Amide Bond Formation via EDC/NHS Chemistry
This two-step protocol is widely used for conjugating this compound to amine-containing molecules.
Materials and Reagents:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A 10-fold molar excess of EDC and a 25-fold molar excess of NHS over this compound can be used as a starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound, EDC, NHS, and quenching reagents by purifying the conjugate using a desalting column or dialysis against the desired storage buffer (e.g., PBS).
-
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various advanced applications.
PROTACs (Proteolysis Targeting Chimeras)
This compound is frequently used as a component of the linker in PROTACs. The linker connects a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG chain are critical for the formation of a stable and productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this compound can be used to link a cytotoxic drug to a monoclonal antibody. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the ADC, potentially reducing aggregation and improving its therapeutic index.
Targeted Drug Delivery
This compound can be used to functionalize the surface of nanoparticles, liposomes, or other drug delivery vehicles. The carboxylic acid group can be used to attach targeting ligands, such as antibodies or peptides, which can direct the drug carrier to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.
Signaling Pathway and Experimental Workflow Visualization
Below are diagrams illustrating a key signaling pathway and a typical experimental workflow involving this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for this compound conjugation.
References
m-PEG6-acid as a Hydrophilic Linker: An In-depth Technical Guide
Introduction
In the fields of drug delivery, bioconjugation, and pharmaceutical sciences, polyethylene glycol (PEG) linkers have become indispensable tools.[1] Their inherent hydrophilicity, biocompatibility, and tunable nature allow researchers to overcome challenges such as poor solubility, rapid clearance, and immunogenicity.[1][2] This guide provides a comprehensive technical overview of methoxy-PEG6-acid (m-PEG6-acid), a discrete and highly hydrophilic linker, designed for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, applications in advanced therapeutics like Antibody-Drug Conjugates (ADCs), and detailed experimental protocols for its synthesis and conjugation.
Core Physicochemical Properties
This compound is a monodisperse PEG linker, meaning it consists of a precise number of six ethylene glycol units, terminating in a methoxy group at one end and a carboxylic acid at the other.[3][4] This defined structure ensures homogeneity in the final conjugate, a critical factor for reproducible pharmacology and simplified analytics. The core utility of the this compound linker stems from its unique combination of chemical and physical characteristics.
The defining feature of the PEG linker is its hydrophilicity, which arises from the ether oxygen atoms in its backbone that form hydrogen bonds with water molecules.[5] This interaction creates a hydration shell, leading to a range of beneficial physicochemical and pharmacological properties.[5] The key advantages conferred by the hydrophilic PEG6 chain include improved aqueous solubility, enhanced stability, and favorable pharmacokinetic profiles.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | [3] |
| Molecular Formula | C₁₄H₂₈O₈ | [3] |
| Molecular Weight | 324.37 g/mol | [3] |
| CAS Number | 1347750-72-4 | [7] |
| Calculated XLogP3 | -1.2 | [3] |
| Appearance | Liquid or Solid | [5][7] |
| Solubility | Soluble in water and most organic solvents |[7][8] |
Note: The negative XLogP3 value indicates high hydrophilicity.[3]
Caption: Chemical structure of this compound.
Applications in Drug Development
The strategic incorporation of hydrophilic linkers is a cornerstone of modern drug design, particularly for complex biologics like Antibody-Drug Conjugates (ADCs).[1] Hydrophobicity in ADCs is correlated with faster plasma clearance and higher non-specific uptake, potentially leading to off-target toxicity.[9] By introducing a hydrophilic component like this compound, the overall hydrophilicity of the ADC is increased, which can mitigate these issues.[10]
Key Applications:
-
Antibody-Drug Conjugates (ADCs): PEG linkers connect the antibody to the cytotoxic payload, improving the conjugate's solubility, stability, and pharmacokinetics.[1][][12] The use of a discrete PEG linker like this compound allows for the creation of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
-
PROTACs (Proteolysis Targeting Chimeras): The linker is a critical component of a PROTAC, tethering a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1] The length and hydrophilicity of the PEG linker are crucial for the formation of a stable and effective ternary complex required for protein degradation.[1]
-
Peptide and Protein PEGylation: Attaching PEG chains to therapeutic proteins or peptides can enhance their solubility, extend their circulation half-life by reducing renal clearance, and decrease their immunogenicity.[13][14][15]
-
Nanoparticle Functionalization: PEGylation is a widely used strategy to impart "stealth" properties to nanoparticles, reducing non-specific interactions and prolonging circulation time for improved drug delivery.[16][17]
Caption: General structure of an Antibody-Drug Conjugate.
Bioconjugation Chemistry
The terminal carboxylic acid of this compound is a versatile functional group for bioconjugation. It readily reacts with primary amines, such as the ε-amine of lysine residues on proteins, to form a highly stable amide bond.[7][18] This reaction is not spontaneous and requires the activation of the carboxylic acid. The most common and effective method is carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[18][19]
The process involves two main steps:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Coupling: The addition of NHS traps the intermediate, converting it into a more stable NHS ester. This amine-reactive ester then efficiently reacts with a primary amine to form the final, stable amide linkage, releasing NHS as a byproduct.[18]
Caption: Experimental workflow for EDC/NHS conjugation.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and application of PEGylated conjugates.[1]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from the commercially available hexaethylene glycol monomethyl ether via Jones oxidation.[20]
Materials:
-
Hexaethylene glycol monomethyl ether
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water, Brine
Procedure:
-
Prepare Jones Reagent: In a flask immersed in an ice bath, cautiously add chromium trioxide to a mixture of concentrated sulfuric acid and deionized water. Stir until fully dissolved. The solution will be a deep orange-red.[20]
-
Reaction Setup: Dissolve hexaethylene glycol monomethyl ether in acetone in a round-bottom flask. Cool the solution to 0°C using an ice bath.[20]
-
Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution, maintaining the temperature below 10°C. After the addition, remove the ice bath and stir at room temperature for 4 hours. The mixture's color will change to a greenish-brown.[20]
-
Quenching and Work-up: Cool the reaction back to 0°C and quench the excess oxidant by carefully adding isopropanol dropwise until the color turns green. Remove the acetone under reduced pressure.[20]
-
Extraction: Add deionized water to the remaining slurry and extract the product with dichloromethane (3x). Combine the organic layers, wash with water and then brine.[20]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[20]
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[20]
Protocol 2: EDC/NHS Conjugation of this compound to a Protein
This protocol outlines the general steps for conjugating this compound to a protein via its primary amine groups (lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS or MES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[19]
-
Reaction Buffer: PBS, pH 7.2-8.0[19]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0[1]
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes[1]
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or activation buffer immediately before use.
-
Activate this compound: In the activation buffer (MES, pH 4.5-6.0), dissolve the this compound. Add a molar excess of EDC and Sulfo-NHS (e.g., a 1:1.2:1.2 ratio of Acid:EDC:NHS). Allow the activation reaction to proceed for 15-30 minutes at room temperature.[19]
-
pH Adjustment: Adjust the pH of the protein solution to 7.2-8.0 using the reaction buffer (PBS).[19]
-
Conjugation: Add the activated this compound NHS ester solution to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[19]
-
Quenching: Stop the reaction by adding quenching buffer (e.g., Tris-HCl) to consume any unreacted NHS ester. Incubate for 15-30 minutes.[19]
-
Purification: Remove excess reagents and byproducts to purify the final protein-PEG conjugate using size-exclusion chromatography or dialysis.[19]
Protocol 3: Assessing Serum Stability of the Conjugate
This protocol describes a general method to evaluate the stability of the newly formed conjugate in a physiological environment.
Materials:
-
Purified this compound conjugate
-
Human or mouse serum
-
PBS (phosphate-buffered saline)
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS, SDS-PAGE, or HPLC)
Procedure:
-
Sample Preparation: Prepare aliquots of the conjugate at a known concentration (e.g., 1 mg/mL) in PBS.
-
Incubation: Mix the conjugate solution with serum (e.g., in a 1:4 ratio to achieve 80% serum concentration). Prepare a control sample by mixing the conjugate with PBS instead of serum.
-
Time Points: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, and 72 hours), remove an aliquot from each sample and immediately freeze it at -80°C to stop any degradation.
-
Analysis: After collecting all time points, thaw the samples. Analyze the integrity of the conjugate in each sample using a suitable analytical technique. For protein conjugates, SDS-PAGE can show fragmentation, while LC-MS can provide more detailed information on the stability of the linker and payload.
-
Data Interpretation: Compare the amount of intact conjugate remaining at each time point relative to the T=0 sample. This allows for the determination of the conjugate's half-life in serum.[21]
Conclusion
This compound is a powerful and versatile hydrophilic linker that offers precise control over conjugate design. Its monodisperse nature, combined with the inherent benefits of PEGylation, allows for the development of advanced therapeutics with improved solubility, stability, and pharmacokinetic profiles.[6][13] A thorough understanding of its physicochemical properties and the chemistry of its conjugation is essential for its effective implementation in the design of next-generation drugs, including ADCs and PROTACs. The protocols provided in this guide serve as a foundational resource for researchers aiming to leverage the advantages of this compound in their drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C14H28O8 | CID 60146169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biochempeg.com [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 1347750-72-4 | BroadPharm [broadpharm.com]
- 8. purepeg.com [purepeg.com]
- 9. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. biochempeg.com [biochempeg.com]
- 13. chempep.com [chempep.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creativepegworks.com [creativepegworks.com]
- 16. benchchem.com [benchchem.com]
- 17. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
The Role of m-PEG6-acid in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a paramount strategy in drug development and biotechnology for enhancing the therapeutic properties of biomolecules. This guide provides a comprehensive technical overview of methoxy-PEG6-acid (m-PEG6-acid), a discrete PEG linker, and its pivotal role in modern bioconjugation. By elucidating its chemical properties, reaction mechanisms, and diverse applications, this document serves as an in-depth resource for researchers and professionals in the field. Detailed experimental protocols and visual workflows are provided to facilitate the practical application of this compound in laboratory settings.
Introduction to PEGylation and this compound
PEGylation is the process of covalently attaching polyethylene glycol chains to molecules such as proteins, peptides, or small drugs. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule.[1] Key advantages of PEGylation include:
-
Enhanced Solubility and Stability : The hydrophilic nature of PEG can increase the solubility of hydrophobic molecules and protect them from enzymatic degradation.[2][3]
-
Reduced Immunogenicity : The PEG chain can act as a steric shield, masking epitopes on the biomolecule and thereby reducing its recognition by the immune system.[2]
-
Prolonged Circulation Half-Life : The increased hydrodynamic size of the PEGylated molecule reduces its renal clearance, leading to a longer presence in the bloodstream.[2][4]
This compound is a specific type of PEGylation reagent. It is a monodisperse PEG linker, meaning it has a precisely defined length of six ethylene glycol units.[5][6] One end of the chain is capped with a chemically inert methoxy group, while the other terminates in a carboxylic acid group, which is available for conjugation.[7][8] This heterobifunctional nature allows for controlled, site-specific modification of biomolecules.
Chemical Properties and Specifications of this compound
The precise chemical and physical properties of this compound are critical for its effective use in bioconjugation. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 2,5,8,11,14,17-Hexaoxa-20-icosanoic Acid | [9][10] |
| Synonyms | m-PEG5-CH2CH2COOH, mPEG5-propionic acid | [9][10] |
| Molecular Formula | C14H28O8 | [7] |
| Molecular Weight | 324.37 g/mol (also cited as 324.4) | [7] |
| CAS Number | 1347750-72-4 | [7] |
| Appearance | Colorless to light yellow liquid or viscous oil | [11][12] |
| Solubility | Soluble in water, DMSO, DMF | [7][13] |
| Purity | Typically >95% | [7][8] |
| Storage Conditions | -20°C | [7] |
The Core of Bioconjugation: The Role of this compound as a Linker
The primary function of this compound in bioconjugation is to act as a flexible, hydrophilic spacer or linker.[5][6] Its carboxylic acid terminus can be chemically activated to react with primary amines (e.g., the side chains of lysine residues or the N-terminus of a protein) to form a stable amide bond.[7]
Mechanism of Amine Coupling
The most common method for conjugating this compound to a biomolecule is through carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid : EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[14][15]
-
Formation of a Stable NHS Ester : This intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS is added to react with the O-acylisourea, forming a more stable, amine-reactive NHS ester.[14][15]
-
Amine Coupling : The NHS ester then readily reacts with a primary amine on the target biomolecule, forming a stable amide bond and releasing NHS.[14]
References
- 1. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. This compound, 1347750-72-4 | BroadPharm [broadpharm.com]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. This compound CAS#: 1347750-72-4 [amp.chemicalbook.com]
- 10. This compound | C14H28O8 | CID 60146169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound manufacturers and suppliers in india [chemicalbook.com]
- 12. This compound CAS#: 1347750-72-4 [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
The Strategic Application of m-PEG6-acid in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to the targeted elimination of disease-implicated proteins. These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by co-opting the cell's intrinsic ubiquitin-proteasome system. A PROTAC's architecture is a trinity of a POI-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a linker that tethers them. Once considered a simple spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic profile. Among the diverse array of linkers, polyethylene glycol (PEG) chains, and specifically m-PEG6-acid, have become instrumental in the rational design of potent protein degraders.
This technical guide provides a comprehensive exploration of the role and application of this compound in the development of PROTACs. We will delve into its physicochemical properties, its impact on crucial pharmacological parameters, and provide detailed experimental methodologies for its integration and evaluation in novel protein degraders.
Core Principles of PEG Linkers in PROTACs
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, which facilitates the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1] This catalytic mechanism enables the degradation of target proteins at sub-stoichiometric concentrations, a significant advantage over traditional inhibitors.[1] The linker's length, flexibility, and chemical composition are paramount in achieving a stable and productive ternary complex.[2]
The incorporation of a PEG linker, such as this compound, offers several distinct advantages in PROTAC design:
-
Enhanced Solubility: PROTACs are often large, complex molecules with high molecular weight and lipophilicity, leading to poor aqueous solubility.[3] The inherent hydrophilicity of the PEG chain significantly improves the solubility of the entire PROTAC molecule, which is crucial for formulation, bioavailability, and overall developability.[3][4] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further enhancing interaction with aqueous environments.[3]
-
Modulated Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, thereby facilitating cellular entry.[1]
-
Optimal Ternary Complex Formation: The six-unit PEG chain of this compound provides a balance of length and flexibility, which is critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5] A linker that is too short may cause steric hindrance, while an excessively long one can lead to inefficient ubiquitination.[5]
Physicochemical Properties of this compound and Derivatives
A thorough understanding of the linker's physicochemical properties is fundamental to the rational design of PROTACs. The following table summarizes key properties for this compound and a closely related derivative, m-PEG6-Br, which is also commonly used in PROTAC synthesis.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C14H28O8 | [6] |
| Molecular Weight | 324.37 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Density | 1.109 g/cm³ | [6] |
| Boiling Point | 431.5 ± 45.0 °C at 760 mmHg | [6] |
| Flash Point | 148.5 ± 22.2 °C | [6] |
| LogP | -2.07 | [6] |
| m-PEG6-Br | ||
| Molecular Formula | C13H27BrO6 | [7][8] |
| Molecular Weight | 371.25 g/mol | [7] |
| Appearance | Colorless to light yellow oil | [7][8] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM | [7] |
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves a series of orchestrated molecular events that culminate in the degradation of the target protein. This signaling cascade is initiated by the simultaneous binding of the PROTAC to the POI and an E3 ubiquitin ligase, forming a ternary complex.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The successful development of potent PROTACs hinges on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the synthesis and evaluation of PROTACs incorporating an this compound linker.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis for conjugating a POI ligand and an E3 ligase ligand using a bifunctional this compound linker. This typically involves an amide bond formation.
Materials:
-
POI ligand with a primary or secondary amine
-
E3 ligase ligand with a primary or secondary amine (e.g., pomalidomide derivative)
-
This compound
-
Standard laboratory glassware and purification equipment (e.g., HPLC, flash chromatography)
Procedure:
-
Activation of this compound:
-
Amide Bond Formation with the First Ligand (e.g., E3 Ligase Ligand):
-
To the activated this compound solution, add the amine-containing E3 ligase ligand (1.1 eq).[9]
-
Stir the reaction mixture at room temperature for 4-12 hours.[9]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the mono-conjugated intermediate using flash column chromatography or preparative HPLC.
-
-
Activation of the Second Carboxylic Acid (if starting with a bis-PEG6-acid) or Coupling to the Second Ligand:
-
The intermediate from the previous step, which now has a free functional group (if the POI ligand has a carboxylic acid) or the remaining activated carboxylic acid on the linker, is then reacted with the second ligand.
-
If the POI ligand has an amine, repeat the activation and coupling steps as described above.
-
-
Final Purification and Characterization:
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a modular process that requires careful planning and execution. The following diagram illustrates a general workflow.
General workflow for the synthesis of a PROTAC.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.[3]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[11] Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer and determine the protein concentration of each lysate using a BCA assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
-
Antibody Incubation and Detection:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[3]
-
Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Develop the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[5]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[7]
-
Quantitative Data for PEG6-Containing PROTACs
The efficacy of a PROTAC is quantitatively assessed by its DC50 and Dmax values. The following table provides illustrative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), which utilize PEG6 linkers.
| PROTAC Target | E3 Ligase | Linker | DC50 | Dmax | Reference |
| BTK (RC-1) | Cereblon | PEG6 | 8 nM | >95% | [8] |
| BRD4 | Cereblon | PEG6 | 15 nM | ~90% | [7] |
Conclusion
The this compound linker is a powerful and versatile tool in the design and synthesis of effective PROTACs. Its ability to enhance solubility, modulate cell permeability, and provide optimal length and flexibility for ternary complex formation makes it a cornerstone of modern PROTAC development.[4] The "trial and error" approach to linker design is progressively being replaced by more rational, structure-guided strategies.[4] A comprehensive understanding of the principles outlined in this guide, coupled with the systematic application of the described experimental protocols, will empower researchers to accelerate the development of novel and potent targeted protein degraders with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | PEG analogue | CAS# 1347750-72-4 | InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to PEGylation with m-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is a well-established biopharmaceutical strategy involving the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, most notably proteins, peptides, and antibody fragments.[1][2] This modification is designed to enhance the therapeutic properties of a drug by improving its pharmacokinetic and pharmacodynamic profile.[1][3][4] Key advantages conferred by PEGylation include increased drug stability, prolonged systemic circulation time by reducing renal clearance, and a diminished immune response by shielding the molecule from proteolytic degradation and immune recognition.[2][3][5][6][7]
This guide focuses on a specific, monodisperse PEGylation reagent: m-PEG6-acid. This heterobifunctional linker is composed of a six-unit polyethylene glycol chain, which imparts hydrophilicity, capped at one end by a chemically inert methoxy group and functionalized at the other end with a terminal carboxylic acid group for conjugation.[5][8] The defined structure of this compound is critical for ensuring homogeneity in the final bioconjugate, a crucial factor in drug development and quality control.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in conjugation protocols.
| Property | Value | Reference |
| CAS Number | 1347750-72-4 | [9][10] |
| Molecular Formula | C14H28O8 | [9][10] |
| Molecular Weight | 324.37 g/mol | [9][10] |
| Appearance | Colorless to light yellow liquid | [9][11] |
| Boiling Point | 431.5 ± 45.0 °C (Predicted) | [9][11] |
| Density | 1.109 ± 0.06 g/cm³ (Predicted) | [9][11] |
| pKa | 4.28 ± 0.10 (Predicted) | [9][11] |
| Solubility | Soluble in water and most organic solvents | [9][10][11] |
| Storage Conditions | 2-8°C or -20°C, protect from moisture | [9][10][11] |
The Chemistry of this compound Conjugation
The conjugation of this compound to proteins relies on the formation of a stable amide bond between its terminal carboxylic acid group and a primary amine on the target molecule.[5][9][10] These primary amines are typically found on the side chain of lysine residues or at the N-terminus of the protein.[5] The reaction requires chemical activation of the carboxylic acid, which is most commonly achieved using carbodiimide chemistry.
The process is a two-step reaction facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimde (NHS) or its water-soluble analog, sulfo-NHS.[5][12][13]
-
EDC Activation : EDC reacts with the carboxylic acid of this compound, forming a highly reactive but unstable O-acylisourea intermediate.[5][13]
-
NHS Ester Formation : This intermediate is susceptible to hydrolysis. The addition of NHS stabilizes it by forming a more stable, amine-reactive NHS ester. This two-step activation improves reaction efficiency and minimizes side reactions.[5][13]
-
Amine Coupling : The NHS-activated PEG reagent then readily reacts with a primary amine on the target protein, forming a stable amide linkage and releasing NHS as a byproduct.[5][14]
Experimental Protocols
The following protocols provide a general framework for the PEGylation of a protein using this compound and subsequent analysis. Optimization of molar ratios and reaction times may be required for specific applications.[5]
Protocol 1: Protein PEGylation with this compound
This protocol details the two-step aqueous conjugation procedure, which is recommended for most protein applications.[5]
Materials and Reagents:
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (must be amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
Step 1: Activation of this compound
-
Equilibrate all reagents to room temperature before use to prevent moisture condensation.[5][14]
-
Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10-50 mg/mL).[5]
-
Immediately before use, dissolve EDC and NHS in Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and NHS over the amount of this compound to the PEG solution.[5]
-
Incubate the activation reaction for 15-30 minutes at room temperature.[5][12]
Step 2: Conjugation to the Protein
-
Dissolve or exchange the protein of interest into the amine-free Conjugation Buffer.
-
Add the activated this compound solution to the protein solution. A starting molar ratio of 10:1 (PEG:protein) is common, but should be optimized.[12]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[12][13]
Step 3: Quenching the Reaction
-
Add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS-activated PEG.[12][13]
-
Incubate for 15 minutes at room temperature.[13]
Protocol 2: Purification of the PEGylated Protein
Due to the significant increase in hydrodynamic radius upon PEGylation, size-exclusion chromatography (SEC) is a highly effective method for separating PEGylated proteins from the unreacted native protein and low molecular weight reagents.[13][15][]
Procedure (Size-Exclusion Chromatography):
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS) for at least two column volumes.[13]
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm to collect protein-containing fractions.[5] The PEGylated protein is expected to elute earlier than the smaller, unmodified protein.
-
Pool the fractions containing the purified PEGylated protein.
Other effective purification techniques include ion-exchange chromatography (IEX), which separates based on changes in surface charge shielding by the PEG chain, and ultrafiltration.[15][][17]
Protocol 3: Characterization of the PEGylated Product
Comprehensive characterization is critical to confirm the success of the conjugation reaction and to assess the purity and heterogeneity of the final product.[1]
A. SDS-PAGE Analysis Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) provides a visual confirmation of PEGylation by showing an increase in the apparent molecular weight of the modified protein.
Procedure:
-
Prepare a suitable gradient (e.g., 4-12%) SDS-PAGE gel.[12]
-
Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein.[12]
-
Run the gel at a constant voltage.
-
Stain the gel with Coomassie Brilliant Blue, de-stain, and visualize.[12]
-
The PEGylated protein will migrate slower, appearing as a band with a higher apparent molecular weight. Multiple bands may indicate a mixture of mono-, di-, or higher-order PEGylated species.[1]
B. Mass Spectrometry (MS) Mass spectrometry is a powerful tool for determining the precise molecular weight of the conjugate and the degree of PEGylation.[3] Techniques like ESI-Q-TOF LC/MS can resolve different PEGylated species, where each peak differs by the mass of the PEG unit.[18]
Comparative Analysis of PEGylation Reagents
While this compound is a versatile tool for amine-reactive PEGylation, other reagents offer different specificities. The choice of reagent is critical and depends on the desired site of conjugation and the characteristics of the target protein.
| Reagent Type | Target Residue(s) | Reaction Type | Advantages | Disadvantages |
| m-PEG-Acid (EDC/NHS) | Primary amines (Lys, N-terminus) | Amide bond formation | Two-step control, stable linkage | Potential for side reactions with EDC, can be heterogeneous |
| m-PEG-NHS Ester | Primary amines (Lys, N-terminus) | Amide bond formation | Single-step reaction | Prone to hydrolysis, can lead to heterogeneous products[12] |
| m-PEG-Aldehyde | N-terminal α-amino group | Reductive amination | High N-terminal selectivity | Requires a reducing agent, slower reaction kinetics[12] |
| m-PEG-Maleimide | Free thiols (Cys) | Thiol addition | High site-specificity, stable bond | Requires an available cysteine, may necessitate protein engineering[12] |
Concluding Remarks
PEGylation with this compound via carbodiimide chemistry is a robust and widely used method for enhancing the therapeutic potential of protein-based drugs. The defined, monodisperse nature of the this compound reagent allows for greater control over the conjugation process, leading to more homogeneous products. By following detailed protocols for conjugation, purification, and characterization, researchers can effectively leverage this technology to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[19] The successful application of this technique is pivotal in the development of next-generation biotherapeutics with improved efficacy and patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. biochempeg.com [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound CAS#: 1347750-72-4 [amp.chemicalbook.com]
- 10. This compound, 1347750-72-4 | BroadPharm [broadpharm.com]
- 11. This compound CAS#: 1347750-72-4 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 18. ingenieria-analitica.com [ingenieria-analitica.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to m-PEG6-acid: Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG6-acid, a discrete six-unit polyethylene glycol (PEG) linker, for its application in bioconjugation and the development of advanced therapeutics. This document details its core properties, applications in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), and provides detailed experimental protocols.
Core Concepts: The Role of this compound in Advanced Therapeutics
This compound, with the CAS number 1347750-72-4 , is a heterobifunctional linker that plays a pivotal role in modern drug design.[1][2][3][4] Its structure consists of a methoxy-terminated six-unit polyethylene glycol (PEG) chain and a terminal carboxylic acid. This unique structure imparts several advantageous properties:
-
Enhanced Solubility and Pharmacokinetics: The hydrophilic PEG chain significantly improves the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs.[1][2][4] This increased solubility can prevent aggregation and improve the pharmacokinetic profile of the therapeutic.[5]
-
Biocompatibility and Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce the immunogenicity of therapeutic agents and prolong their circulation time in the body.[6][7] The PEG chain can create a "hydration shell" that shields the conjugated molecule from enzymatic degradation and the immune system.[1][7]
-
Versatile Conjugation Chemistry: The terminal carboxylic acid provides a reactive handle for covalent conjugation to primary or secondary amines present on drug payloads, proteins, or other biomolecules.[2][4][8] This reaction typically proceeds via the formation of a stable amide bond, often facilitated by carbodiimide chemistry (e.g., using EDC and NHS).[1][2]
Supplier Information
This compound is commercially available from a variety of suppliers, ensuring its accessibility for research and development purposes. Notable suppliers include:
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1347750-72-4 | [1][2][3][4] |
| Molecular Formula | C14H28O8 | [1][2] |
| Molecular Weight | 324.37 g/mol | [1] |
| Purity | Typically >95% | [1][2] |
| Solubility | Soluble in water and common organic solvents (e.g., DMF, DMSO) | [2] |
| Storage | Recommended at -20°C | [2] |
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of targeted therapies, particularly in the fields of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be utilized as a component of the linker that connects a potent cytotoxic drug to a monoclonal antibody (mAb). The hydrophilic PEG spacer enhances the solubility and stability of the ADC, while the carboxylic acid allows for the attachment of the drug payload.[1][2][11]
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[5][12] The linker connecting the target protein binder and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. PEG linkers like this compound are frequently used to improve the solubility and pharmacokinetic properties of these molecules.[5][12]
Signaling Pathways and Mechanisms of Action
PROTAC-Mediated Protein Degradation
The primary signaling pathway influenced by PROTACs is the ubiquitin-proteasome system. A PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker plays a crucial role in spanning the distance between the two proteins and orienting them for efficient ubiquitination.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization will be necessary for specific applications.
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an NHS ester, which is reactive towards primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amine-containing molecule (e.g., drug, peptide)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
-
The activated m-PEG6-NHS ester is now ready for reaction with an amine-containing molecule.
Caption: Workflow for the activation of this compound.
Protocol 2: Conjugation of Activated this compound to an Amine-Containing Molecule
This protocol describes the reaction of the m-PEG6-NHS ester with a molecule containing a primary amine.
Materials:
-
Activated m-PEG6-NHS ester solution (from Protocol 1)
-
Amine-containing molecule
-
Anhydrous DMF or DMSO
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DMSO.
-
Slowly add the solution of activated m-PEG6-NHS ester (1.1 equivalents) to the solution of the amine-containing molecule.
-
If the amine is in the form of a salt (e.g., hydrochloride), add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS, TLC).
-
Upon completion, purify the m-PEG6-conjugate using a suitable method such as reverse-phase HPLC.
Conclusion
This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined structure and advantageous physicochemical properties enable the synthesis of sophisticated bioconjugates with improved solubility, stability, and pharmacokinetic profiles. The straightforward and well-established conjugation chemistry allows for its seamless integration into the development of next-generation therapeutics such as ADCs and PROTACs. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 1347750-72-4 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Acid | BroadPharm [broadpharm.com]
- 10. m-PEG, monofunctional PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for m-PEG6-acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone bioconjugation technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecule drugs. This process can enhance solubility, extend the circulating half-life, reduce immunogenicity, and improve stability against proteolytic degradation. The m-PEG6-acid is a heterobifunctional PEGylation reagent featuring a terminal carboxylic acid and a methoxy group. The carboxylic acid can be activated to react with primary amines, such as the lysine residues on proteins, to form stable amide bonds. The methoxy group provides a chemically inert terminus, preventing cross-linking.
This document provides a detailed protocol for the conjugation of this compound to primary amine-containing molecules utilizing the common and effective 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Reaction
The conjugation of this compound to a primary amine is typically achieved through a two-step process involving the activation of the carboxyl group.
-
Activation of Carboxylic Acid: EDC reacts with the carboxyl group of the this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This unstable intermediate then reacts with NHS or its water-soluble analog, Sulfo-NHS, to create a more stable, amine-reactive NHS ester. This semi-stable ester can then efficiently react with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[1] The use of NHS or Sulfo-NHS increases the efficiency of the conjugation reaction and allows for better control over the process.[1]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the conjugation of this compound to a primary amine-containing molecule, such as a protein. Two common procedures are described: a two-step protocol and a one-pot protocol.
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[2]
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5.[2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Size exclusion chromatography (SEC) column, dialysis cassettes, or ion-exchange chromatography (IEX) system.[][4][5]
Two-Step Conjugation Protocol
This protocol is recommended for sensitive amine-containing molecules as it allows for the removal of excess activation reagents before adding the target molecule.
Step 1: Preparation of Reagents
-
Equilibrate all reagents to room temperature before use to prevent condensation.[2]
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the amine-containing molecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.[2]
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.[2]
Step 2: Activation of this compound
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions.[2]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1][2]
Step 3: Conjugation to the Primary Amine
-
The activated this compound can be added directly to the solution of the amine-containing molecule. Alternatively, for sensitive molecules, the buffer of the activated PEG solution can be exchanged to the Conjugation Buffer using a desalting column.[2]
-
The molar ratio of PEG to the target molecule should be optimized, with a 10-50 fold molar excess of PEG being a typical starting point.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1][2]
Step 4: Quenching the Reaction
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.[2]
-
Incubate for 15-30 minutes at room temperature.[1]
Step 5: Purification of the Conjugate
-
Remove unreacted this compound, EDC, NHS, and quenching reagents by purifying the conjugate.[2]
-
Suitable purification methods include size exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).[][4][5][6]
One-Pot Conjugation Protocol
This simplified procedure involves performing the activation and conjugation steps in the same reaction vessel.
Step 1: Reaction Setup
-
Dissolve the amine-containing molecule and this compound in the Conjugation Buffer (pH 7.2-7.5).[1]
-
Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the reaction mixture.[1]
Step 2: Incubation
-
Incubate the reaction for 2 hours at room temperature.[1]
Step 3: Quenching and Purification
-
Follow steps 4 and 5 from the Two-Step Conjugation Protocol to quench the reaction and purify the final conjugate.
Data Presentation
Successful conjugation of this compound to primary amines is dependent on several critical parameters, which are summarized in the table below.
| Parameter | Activation Step | Conjugation Step |
| pH | 4.5 - 6.0 | 7.0 - 8.0 |
| Buffer System | 0.1 M MES | Phosphate-Buffered Saline (PBS) |
| Temperature | Room Temperature (20-25°C) | Room Temperature or 4°C |
| Duration | 15 - 30 minutes | 1 - 2 hours to overnight |
| Molar Ratios | This compound:EDC:NHS (1:1.2:1.2 to 1:10:25) | This compound:Amine (10:1 to 50:1) |
Visualizations
Caption: Two-step conjugation workflow.
Caption: One-pot conjugation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 5. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing EDC/NHS Chemistry for m-PEG6-acid Protein Labeling
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a well-established strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules.[1][2][3] PEGylation can improve a drug's pharmacological profile by increasing its solubility, extending its plasma half-life, reducing immunogenicity, and protecting it from proteolytic degradation.[3][4] This modification can lead to reduced dosing frequency and improved patient tolerance.[5]
This document provides detailed protocols for the conjugation of methoxy-PEG6-acid (m-PEG6-acid) to proteins using the robust and widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry.[1] This method targets primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[1] The use of a discrete-length PEG linker like this compound allows for precise modification, minimizing steric hindrance while still conferring the beneficial properties of PEGylation.[6]
Chemical Principles of EDC/NHS-Mediated Amide Coupling
The conjugation of this compound to a protein via EDC/NHS chemistry is a two-step process designed to efficiently form a stable amide bond between the PEG linker's carboxylic acid and a primary amine on the protein.[7][8]
-
Activation of Carboxylic Acid: EDC first reacts with the terminal carboxylic acid group on the this compound to form a highly reactive but unstable O-acylisourea intermediate.[1][7] This intermediate is susceptible to hydrolysis in aqueous environments, which would regenerate the original carboxyl group.[7]
-
Formation of a Stable NHS-ester: To improve reaction efficiency and stability, NHS (or its water-soluble analog, sulfo-NHS) is added.[1][7] NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS-ester.[1][8] This semi-stable intermediate is less prone to hydrolysis and can be efficiently coupled to the target protein.[7]
-
Amide Bond Formation: The NHS-ester readily reacts with primary amino groups on the protein (e.g., lysine side chains) to form a stable covalent amide bond, releasing NHS as a byproduct.[1]
The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with primary amines is optimal at a physiological to slightly alkaline pH (7.0-8.5).[8][9][10]
Protocols for this compound Protein Labeling
This section details the experimental procedure for labeling a target protein with this compound. Optimization of molar ratios and reaction times may be necessary for specific proteins to achieve the desired degree of PEGylation.[1]
1. Materials and Reagents
-
Protein: Purified protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS or MES).[1][7] The protein solution must be free of additives like Tris, glycine, or sodium azide.[11]
-
This compound: methoxy-(polyethylene glycol)-acid, with 6 PEG units.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.[9]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS: Store desiccated at -20°C.[9]
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.[7][8]
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5.[7][8]
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris HCl, pH 8.5.[8][9]
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[9][10]
-
Purification Equipment: Desalting columns (e.g., SpinOUT™), Size-Exclusion Chromatography (SEC), or dialysis cassettes for removal of excess reagents.[7][12]
2. Recommended Reaction Conditions
The following table summarizes the recommended starting conditions for the labeling reaction. These parameters often require optimization for each specific protein.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1–10 mg/mL | Higher concentrations can improve reaction kinetics.[10] |
| Activation Buffer pH | 5.0–6.0 | Optimal for EDC/NHS activation of the carboxyl group.[8][9] |
| Conjugation Buffer pH | 7.2–8.5 | Optimal for the reaction of NHS-esters with primary amines.[9][10] |
| Molar Ratio (this compound:Protein) | 5:1 to 20:1 | Varies depending on the number of available lysines and desired degree of labeling.[1] |
| Molar Ratio (EDC:this compound) | 2:1 | A molar excess ensures efficient activation.[1] |
| Molar Ratio (NHS:this compound) | 2:1 | A molar excess drives the formation of the NHS-ester.[1] |
| Activation Time | 15 minutes | At room temperature.[7][8] |
| Conjugation Time | 2 hours at RT or overnight at 4°C | Longer incubation may increase labeling efficiency.[8][9] |
3. Detailed Experimental Protocol
Step 1: Preparation of Reagents
-
Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Prepare the Activation Buffer (0.1 M MES, pH 5.0-6.0) and Conjugation Buffer (0.1 M PBS, pH 7.2-7.5).[8] Ensure buffers are free of primary amines.[9]
-
Prepare the protein solution (1-10 mg/mL) in the Conjugation Buffer.[7] If the protein is in a different buffer, perform a buffer exchange using a desalting column or dialysis.[8]
-
Immediately before use, prepare stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., anhydrous DMSO or Activation Buffer).[1][9] For example, create a 10-50 mg/mL stock of this compound.[1]
Step 2: Activation of this compound
-
In a microcentrifuge tube, add the calculated amount of this compound solution.
-
Add the required volumes of EDC and NHS stock solutions to the this compound solution to achieve the desired molar ratios (e.g., 2:1 EDC:PEG and 2:1 NHS:PEG).[1]
-
Incubate the mixture for 15 minutes at room temperature to allow for the formation of the NHS-ester.[7][8]
Step 3: Conjugation to the Protein
-
Add the freshly activated this compound NHS-ester solution to the protein solution.[9]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[8]
Step 4: Quenching the Reaction
-
To stop the labeling reaction, add a quenching reagent to a final concentration of 10-50 mM.[7][8] Hydroxylamine is effective at hydrolyzing unreacted NHS-esters.[9] Alternatively, Tris or glycine can be used, but they will modify any remaining active esters.[9]
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the PEGylated Protein
-
It is crucial to remove unreacted PEG, excess crosslinkers, and reaction byproducts from the final conjugate.[12]
-
Common purification methods are summarized in the table below. The choice of method depends on the size difference between the protein and the PEG reagent.[12][]
| Purification Method | Principle | Suitability |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separates molecules based on their hydrodynamic radius.[] | Highly effective for separating the larger PEGylated protein from smaller unreacted reagents.[12][14] |
| Dialysis / Ultrafiltration | Separates molecules based on molecular weight cutoff (MWCO) membranes. | Effective for removing small molecules, but may be slow and less efficient at removing all unreacted PEG.[12][15] |
| Ion-Exchange Chromatography (IEX) | Separates based on net surface charge. PEGylation shields protein surface charges, altering its interaction with the IEX resin.[12][] | Can be used to separate proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[12] |
| Reverse Phase Chromatography (RPC) | Separates based on hydrophobicity. | Useful for analytical-scale separation of positional isomers and for smaller proteins/peptides.[] |
Step 6: Characterization and Storage
-
Analyze the purified conjugate to confirm successful PEGylation and determine the degree of labeling.
-
SDS-PAGE: PEGylated proteins will exhibit a significant increase in apparent molecular weight, appearing as a higher molecular weight band or smear compared to the unmodified protein.[12]
-
Mass Spectrometry (MS): Provides an accurate mass of the conjugate, allowing for confirmation of the number of PEG chains attached.[1][16]
-
Peptide Mapping: Can be used to identify the specific lysine residues that have been modified.[16]
-
Store the final purified PEGylated protein under conditions similar to the unmodified protein, typically at 4°C for short-term or -80°C for long-term storage.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 16. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Functionalization with m-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the biocompatibility and circulation half-life of therapeutic and diagnostic agents.[1][2] PEGylation creates a hydrophilic layer on the nanoparticle surface, which reduces nonspecific protein adsorption and minimizes uptake by the reticuloendothelial system (RES), thereby enabling a "stealth" characteristic.[3][4] The m-PEG6-acid linker is a heterobifunctional molecule featuring a methoxy-terminated hexa-ethylene glycol chain and a terminal carboxylic acid. This linker allows for the covalent attachment to amine-functionalized nanoparticles through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry.[3]
This document provides a detailed, step-by-step guide for the functionalization of amine-presenting nanoparticles with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Method
The conjugation of this compound to amine-functionalized nanoparticles is a two-step process that relies on the activation of the carboxylic acid group by EDC and NHS.[5][6]
-
Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5]
-
Stabilization and Coupling: NHS is introduced to react with the O-acylisourea intermediate, creating a more stable NHS ester. This amine-reactive ester is less susceptible to hydrolysis and efficiently reacts with primary amines on the nanoparticle surface to form a robust amide bond, with NHS being released as a byproduct.[5][7]
Data Presentation
Successful functionalization of nanoparticles with this compound leads to measurable changes in their physicochemical properties. The following table summarizes key quantitative data before and after PEGylation.
| Characterization Technique | Parameter | Before Functionalization (Amine-Nanoparticles) | After this compound Functionalization | Rationale for Change |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) | Varies (e.g., 100 nm) | Increase of 5-15 nm | The addition of the PEG layer increases the hydrodynamic radius of the nanoparticle.[7] |
| Polydispersity Index (PDI) | < 0.2 | Should remain < 0.2 | A low PDI indicates a monodisperse and stable nanoparticle suspension. | |
| Zeta Potential Analysis | Surface Charge | Positive (e.g., +20 to +40 mV) | Shift towards neutral or slightly negative (e.g., -5 to +10 mV) | The PEG chains mask the positive charge of the core amine groups, a key feature of the "stealth" effect.[7] |
| Transmission Electron Microscopy (TEM) | Core Diameter | Varies (e.g., 80 nm) | No significant change | TEM visualizes the inorganic core, which should not change in size upon surface functionalization. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Spectral Peaks | Presence of N-H stretching (~3300-3500 cm⁻¹) | Appearance of C=O stretching (~1650 cm⁻¹) and C-O-C stretching (~1100 cm⁻¹) | These new peaks confirm the presence of the amide bond and the ether backbone of the PEG chain.[8] |
Experimental Protocols
This section details the materials and methodology for the covalent conjugation of this compound to amine-functionalized nanoparticles.
Materials
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[3]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
-
Centrifugation tubes
-
Ultrasonic bath/sonicator
-
Centrifuge
Protocol: Two-Step EDC/NHS Coupling of this compound
Step 1: Preparation of Nanoparticles and Reagents
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the Coupling Buffer (PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[7] To ensure a homogenous dispersion, sonicate the suspension briefly if necessary.
-
PEG Solution: Prepare a 10-50 mM stock solution of this compound in the Activation Buffer (MES, pH 5.5-6.0).[7]
-
EDC/NHS Solutions: Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the Activation Buffer immediately before use.[3]
Step 2: Activation of this compound
-
In a separate microcentrifuge tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. A starting molar ratio of 1:4:2 (PEG:EDC:NHS) is recommended, though this may require optimization.[7]
-
Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing. This allows for the formation of the NHS-activated PEG ester.[7]
Step 3: Conjugation to Nanoparticles
-
Add the freshly activated PEG-NHS ester solution from Step 2 to the nanoparticle dispersion from Step 1. A 10- to 100-fold molar excess of the activated PEG relative to the available amine groups on the nanoparticles is a good starting point to ensure efficient coating.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if needed.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator or shaker).[5]
Step 4: Quenching and Purification
-
Quenching (Optional): To deactivate any unreacted NHS esters, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15-30 minutes.[7]
-
Purification: The removal of excess reagents is critical.[9] This can be achieved through various methods depending on the nanoparticle properties:
-
Centrifugation: Pellet the functionalized nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density (e.g., 12,000 x g for 20 minutes for ~20 nm gold nanoparticles).[10] Discard the supernatant and resuspend the pellet in fresh Coupling Buffer or DI water. Repeat the washing cycles 3-5 times.[3]
-
Tangential Flow Filtration (TFF): For larger volumes or industrial scale-up, TFF is an efficient purification method.[11]
-
Dialysis: Dialyze the nanoparticle suspension against DI water or PBS using an appropriate molecular weight cutoff (MWCO) membrane to remove smaller molecules like unreacted PEG, EDC, and NHS.[9]
-
Step 5: Characterization and Storage
-
Characterization: Characterize the purified this compound functionalized nanoparticles using the techniques outlined in the Data Presentation table (DLS, Zeta Potential, TEM, FTIR) to confirm successful conjugation.
-
Storage: Resuspend the final pellet of the modified nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C for short-term use. For long-term storage, lyophilization may be considered.[3]
Mandatory Visualization
Caption: Workflow for nanoparticle functionalization with this compound.
Caption: Reaction mechanism for EDC/NHS coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Engineering Well-Characterized PEG-Coated Nanoparticles for Elucidating Biological Barriers to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-reactivities in conjugation reactions involving iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. krishisanskriti.org [krishisanskriti.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Activation of m-PEG6-acid Carboxylic Acid Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-polyethylene glycol-acid (m-PEG-acid) linkers are fundamental tools in bioconjugation and drug delivery. The m-PEG6-acid, with its discrete six-unit polyethylene glycol chain, offers a balance of hydrophilicity and a defined spacer length, making it a versatile component in the design of advanced therapeutics such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins.[1] The terminal carboxylic acid group provides a reactive handle for covalent attachment to various nucleophiles, most commonly primary amines found in proteins, peptides, and small molecule drugs.
This document provides detailed application notes and protocols for the activation of the carboxylic acid group of this compound, with a primary focus on the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of Carboxylic Acid Activation
The conjugation of a carboxylic acid to a primary amine to form a stable amide bond is typically facilitated by activating the carboxyl group.[2] A common and efficient method involves a two-step process:
-
Formation of an O-acylisourea intermediate: EDC reacts with the carboxylic acid of this compound to form a highly reactive and unstable O-acylisourea intermediate.[2]
-
Conversion to a more stable NHS ester: This intermediate readily reacts with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to create a more stable, amine-reactive NHS ester. This semi-stable ester can then be reacted with a primary amine, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[2]
The use of NHS or sulfo-NHS enhances the efficiency of the conjugation reaction and provides the flexibility of a two-step procedure, where the activation of the PEG reagent can be performed separately from the conjugation to the amine-containing molecule.[2]
Key Parameters for Successful Conjugation
The success of the this compound conjugation is dependent on several critical parameters which should be optimized for each specific application.
| Parameter | Optimal Range/Condition | Rationale |
| Activation pH | 4.5 - 6.5 | EDC activation of the carboxylic acid is most efficient in acidic conditions. A common buffer is 0.1 M MES.[3][4] |
| Coupling pH | 7.0 - 8.5 | The reaction of the NHS ester with primary amines is most efficient at neutral to slightly basic pH. Common buffers include PBS or borate buffer.[3][4][5] |
| Temperature | 4°C to Room Temperature (20-25°C) | Activation is typically rapid at room temperature. For sensitive biomolecules, the reaction can be conducted at 4°C, usually overnight.[2][3] |
| Reaction Time | Activation: 15-30 minutes; Conjugation: 1-2 hours to overnight | Reaction times should be optimized. Longer incubation can lead to a higher degree of PEGylation.[2] |
| Reagent Molar Excess | EDC & NHS/sulfo-NHS: 2 to 10-fold molar excess over this compound | Ensures efficient activation of the carboxylic acid. The optimal ratio should be determined empirically.[2][3] |
| This compound to Molecule Ratio | 10 to 50-fold molar excess of PEG | This ratio should be optimized to achieve the desired degree of PEGylation.[2] |
| Quenching Agent | 10-50 mM Tris, Glycine, or Hydroxylamine | Stops the reaction by consuming any unreacted NHS-activated PEG.[2] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0[2]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium borate, pH 8.0-8.5[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0[2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size exclusion chromatography, dialysis cassettes, HPLC)
Protocol 1: Two-Step Aqueous Conjugation
This protocol is ideal for conjugating this compound to proteins and other biomolecules in an aqueous environment.[2]
1. Preparation of Reagents:
- Equilibrate all reagents to room temperature before use.[2]
- Prepare a stock solution of this compound in anhydrous DMF or DMSO.[2]
- Immediately before use, prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer.[2]
2. Activation of this compound:
- Dissolve the this compound in Activation Buffer.
- Add a 2 to 5-fold molar excess of EDC and NHS/sulfo-NHS to the this compound solution.[2]
- Incubate the reaction for 15-30 minutes at room temperature.[2]
3. Conjugation to Primary Amines:
- Dissolve the amine-containing molecule in Conjugation Buffer.
- Add the activated this compound solution to the solution of the amine-containing molecule. The molar ratio of PEG to the target molecule should be optimized (a 10-50 fold molar excess of PEG is a typical starting point).[2]
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]
4. Quenching the Reaction:
- Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.[2]
- Incubate for 15-30 minutes at room temperature.[2]
5. Purification of the Conjugate:
- Remove unreacted PEG and byproducts using a suitable method such as size exclusion chromatography or dialysis.[2]
Protocol 2: One-Step Aqueous Conjugation
This simplified protocol is performed in a single reaction vessel.
1. Reaction Setup:
- Dissolve the amine-containing molecule and this compound in Conjugation Buffer (pH 7.2-7.5).[2]
- Add a 2 to 5-fold molar excess of EDC and NHS/sulfo-NHS to the reaction mixture.[2]
2. Incubation:
- Incubate the reaction for 2 hours at room temperature.[2]
3. Quenching and Purification:
- Follow steps 4 and 5 from the Two-Step Aqueous Conjugation Protocol.
Visualizing the Workflow and Chemistry
The following diagrams illustrate the chemical activation pathway and the experimental workflow.
References
Application Notes and Protocols for m-PEG6-acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG6-acid, a heterobifunctional linker, in the development of advanced drug delivery systems. Detailed protocols for key experiments are included to facilitate the practical application of this technology in a research and development setting.
This compound is a monodisperse polyethylene glycol (PEG) linker that features a methoxy-terminated PEG chain and a terminal carboxylic acid group. The PEG chain enhances the solubility, stability, and circulation time of drug carriers, while the carboxylic acid allows for covalent conjugation to amine-containing molecules, such as targeting ligands or amine-functionalized nanoparticles.[1][2][3] This enables the creation of "stealth" delivery systems that can evade the immune system and targeted systems that can specifically deliver therapeutic payloads to diseased cells, thereby enhancing efficacy and reducing off-target side effects.[1][4]
Physicochemical Properties and Data
The use of this compound in drug delivery systems can significantly impact the physicochemical properties of the formulation. The following tables summarize typical quantitative data for nanoparticles functionalized with PEG linkers. These values can serve as a benchmark for researchers developing similar systems.
Table 1: Typical Physicochemical Properties of PEGylated Nanoparticles
| Parameter | Typical Value Range | Method of Measurement | Significance |
| Particle Size (nm) | 100 - 250 | Dynamic Light Scattering (DLS) | Influences biodistribution, cellular uptake, and clearance.[1] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | A measure of the size distribution of the nanoparticles; a lower value indicates a more uniform population.[1][5] |
| Zeta Potential (mV) | -10 to -30 | Dynamic Light Scattering (DLS) | Indicates the surface charge and stability of the nanoparticles in suspension.[1][5] |
| Drug Loading Content (%) | 5 - 20 | UV-Vis Spectroscopy, HPLC | The weight percentage of the drug relative to the total weight of the nanoparticle.[1][5] |
| Encapsulation Efficiency (%) | 70 - 95 | UV-Vis Spectroscopy, HPLC | The percentage of the initial drug that is successfully entrapped within the nanoparticles.[1][5] |
Table 2: Example In Vitro Drug Release Profile
| Time (h) | Cumulative Release (%) - Unfunctionalized Nanoparticles | Cumulative Release (%) - m-PEG6-Functionalized Nanoparticles |
| 1 | 30 | 15 |
| 4 | 65 | 40 |
| 8 | 85 | 60 |
| 12 | 95 | 75 |
| 24 | >98 | 90 |
Note: Data presented is illustrative and will vary depending on the specific drug, polymer, and formulation parameters.[6]
Experimental Protocols
Here we provide detailed protocols for the formulation, functionalization, and characterization of drug delivery systems utilizing this compound.
Protocol 1: Formulation of Drug-Loaded PLGA Nanoparticles
This protocol describes the preparation of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion-solvent evaporation method.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Drug to be encapsulated
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Stir plate and stir bar
-
Sonicator (probe or bath)
-
Centrifuge
Procedure:
-
Dissolve a known amount of PLGA and the drug in DCM to form the organic phase.
-
Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously.
-
Homogenize the mixture using a sonicator to form an oil-in-water emulsion.
-
Continue stirring the emulsion at room temperature for 4-6 hours to allow for solvent evaporation and nanoparticle formation.[6]
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).[6]
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in deionized water and lyophilize for storage.
Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol outlines the covalent attachment of this compound to nanoparticles with surface amine groups using EDC/NHS chemistry.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Activate the carboxylic acid of this compound:
-
Dissolve this compound in MES buffer.
-
Add EDC and NHS (typically a 2-5 fold molar excess over this compound).
-
Incubate for 15-30 minutes at room temperature to form an NHS-ester intermediate.[1]
-
-
Conjugation to nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in PBS (pH 7.4).
-
Add the activated this compound solution to the nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
-
Purification:
-
Separate the functionalized nanoparticles from unreacted this compound and byproducts by centrifugation and repeated washing with PBS.[1]
-
Lyophilize the final PEGylated nanoparticles.
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study from PEGylated nanoparticles using a dialysis method.[6]
Materials:
-
Drug-loaded m-PEG6-functionalized nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)[6]
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS (e.g., 1 mg/mL).[6]
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of PBS (the release medium).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the amount of drug released into the medium using a validated analytical method (e.g., HPLC, UV-Vis).[6]
-
Calculate the cumulative percentage of drug released over time.[6]
Protocol 4: Cellular Cytotoxicity Assay (MTT Assay)
This protocol outlines the assessment of the cytotoxicity of drug-loaded nanoparticles using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Drug-loaded m-PEG6-functionalized nanoparticles
-
Free drug solution
-
Empty nanoparticles (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Treat the cells with varying concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles for 24, 48, or 72 hours.[6][7]
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.[6]
-
Add a solubilizing agent to dissolve the formazan crystals.[6]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m-PEG, monofunctional PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of m-PEG6-acid as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers have emerged as a valuable tool in ADC design due to their ability to impart hydrophilicity, which can help overcome the challenges associated with hydrophobic payloads.[1]
This document provides detailed application notes and protocols for the use of m-PEG6-acid, a discrete six-unit PEG linker, in the development of ADCs. The carboxylic acid terminus of this compound provides a versatile handle for conjugation, typically to primary amines on the antibody surface, such as the lysine residues. The methoxy-capped terminus is inert, allowing for a controlled, two-step conjugation process. The inclusion of a short PEG chain can enhance the aqueous solubility of the ADC, reduce aggregation, and improve its pharmacokinetic profile.[2]
Data Presentation
The incorporation of a PEG linker can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize quantitative data from studies on ADCs with short PEG linkers, illustrating the typical effects on pharmacokinetics and in vitro potency.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | ADC Platform | Clearance Rate (mL/day/kg) | Half-Life (t1/2) |
| No PEG | Non-binding IgG-MMAE (DAR 8) | ~15 | - |
| PEG2 | Non-binding IgG-MMAE (DAR 8) | ~10 | - |
| PEG4 | Non-binding IgG-MMAE (DAR 8) | ~7 | - |
| PEG8 | Non-binding IgG-MMAE (DAR 8) | ~5 | - |
| No PEG | ZHER2-SMCC-MMAE | - | 19.6 min[3] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | - | 49.2 min (2.5-fold increase)[3] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | - | 219.0 min (11.2-fold increase)[3] |
Note: Data is synthesized from multiple sources and should be interpreted in the context of the specific experimental models.[3][4]
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| PEG Linker Length | ADC Platform | Cell Line | IC50 (nM) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 (HER2-high) | Baseline[3] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 (HER2-high) | ~4.5-fold higher than no PEG[5] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 (HER2-high) | ~22-fold higher than no PEG[5] |
| PEG4 | Trastuzumab-PEG-MMAD (DAR 2.5) | SK-BR-3 (HER2+) | ~0.1[4] |
| PEG6 | Trastuzumab-PEG-MMAD (DAR 5.0) | SK-BR-3 (HER2+) | ~0.05[4] |
| PEG8 | Trastuzumab-PEG-MMAD (DAR 4.8) | SK-BR-3 (HER2+) | ~0.05[4] |
Note: A higher IC50 value indicates lower in vitro potency. The effect of PEG linker length on cytotoxicity can be context-dependent.[3][4][5]
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using an this compound linker. Optimization of reaction conditions may be necessary for specific antibodies and payloads.
Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to this compound
This protocol describes the activation of a drug containing a primary amine and its conjugation to this compound.
Materials:
-
Amine-containing cytotoxic drug
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.
-
-
Conjugation to the amine-containing drug:
-
In a separate flask, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.
-
Slowly add the activated this compound NHS ester solution to the drug solution.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
-
Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-m-PEG6-acid conjugate.
-
Protocol 2: Conjugation of Drug-m-PEG6-acid to Antibody via Lysine Residues
This protocol outlines the conjugation of the purified drug-linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Drug-m-PEG6-acid conjugate
-
EDC and NHS
-
Reaction Buffer: Amine-free buffer such as MES buffer, pH 6.0 for activation and PBS, pH 7.4 for conjugation.
-
Quenching Solution: 1 M Tris or Glycine, pH 8.0
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer (MES, pH 6.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of Drug-m-PEG6-acid:
-
Dissolve the Drug-m-PEG6-acid conjugate (5-20 fold molar excess over the antibody) in DMSO.
-
Add EDC (1.5 equivalents relative to the drug-linker) and NHS (1.2 equivalents relative to the drug-linker).
-
Incubate for 15 minutes at room temperature to activate the terminal carboxylic acid.
-
-
Conjugation Reaction:
-
Immediately add the activated drug-linker solution to the antibody solution.
-
Adjust the pH of the reaction mixture to 7.4-8.0 by adding PBS (pH 7.4).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to cap any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using an SEC column equilibrated with PBS, pH 7.4.
-
Collect the fractions corresponding to the high molecular weight ADC peak.
-
Pool the relevant fractions and concentrate if necessary.
-
Protocol 3: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Column: A HIC column (e.g., Butyl or Phenyl) suitable for antibody separations.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The different DAR species will separate based on hydrophobicity, with higher DAR species having longer retention times. The average DAR can be calculated from the peak areas of the different species.[6]
2. Analysis of Aggregation by Size Exclusion Chromatography (SEC)
-
Column: A silica-based SEC column suitable for protein analysis.
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of high molecular weight species (aggregates) can be determined by integrating the corresponding peaks in the chromatogram.[6]
3. In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and a control antibody.
-
Incubation: Incubate the cells for 72-96 hours.
-
Cell Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against ADC concentration to determine the IC50 value.[7]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for ADC synthesis using this compound.
Signaling Pathways
Caption: Mechanism of action for an MMAE-based ADC.[8]
Caption: Mechanism of action for a Duocarmycin-based ADC.[9]
References
- 1. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for m-PEG6-acid Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of m-PEG6-acid to amine-containing molecules to form a stable amide bond. This process, often referred to as PEGylation, is a critical technique in drug delivery, bioconjugation, and the development of therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs. The inclusion of the hydrophilic six-unit polyethylene glycol (PEG) spacer can enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[1][2][3][4]
The primary method for amide bond formation with this compound involves the activation of its terminal carboxylic acid group, making it susceptible to nucleophilic attack by a primary amine. This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] Alternatively, other coupling agents such as HATU can be employed, which are known for their high efficiency, especially in cases of sterically hindered substrates.[6][7][8]
Data Presentation: Reaction Conditions and Reagent Ratios
Successful amide bond formation is contingent on the careful optimization of reaction conditions. The following tables summarize key quantitative parameters for two common activation methods for this compound. These values are intended as a starting point and may require further optimization for specific applications.
Table 1: EDC/NHS Coupling Reaction Parameters [5][9]
| Parameter | Recommended Value | Notes |
| Molar Ratios | ||
| This compound:Amine | 1:1 to 10:1 | Excess PEG-linker may be needed depending on the amine's reactivity. |
| EDC:this compound | 1.5:1 to 10:1 | A starting point of 10-fold molar excess of EDC over the PEG-linker is common.[5] |
| NHS/Sulfo-NHS:this compound | 1.5:1 to 2.5:1 (relative to EDC) | An optimal EDC to NHS ratio of 2:1 has been reported for some applications.[5] |
| pH | ||
| Activation (EDC/NHS) | 4.5 - 6.0 | Most efficient in a slightly acidic environment.[9] |
| Coupling (to Amine) | 7.0 - 8.5 | Most efficient at neutral to slightly basic pH.[9] |
| Temperature | ||
| Activation | Room Temperature (20-25°C) | Typically rapid. |
| Coupling | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis of the NHS ester but may require longer incubation.[10] |
| Reaction Time | ||
| Activation | 15 - 30 minutes | |
| Coupling | 2 hours to overnight | Longer times may be needed for less reactive amines.[11] |
| Typical Yield | 60 - 90% | Highly dependent on the substrates and reaction conditions.[11] |
Table 2: HATU Coupling Reaction Parameters
| Parameter | Recommended Value | Notes |
| Molar Ratios | ||
| This compound:Amine | 1:1 to 5:1 | |
| HATU:this compound | 1.1:1 to 1.5:1 | |
| Base (e.g., DIPEA):this compound | 2:1 to 3:1 | A non-nucleophilic base is required.[6][12] |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents are generally used.[6][8] |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by TLC or LC-MS.[12] |
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/NHS Chemistry
This protocol details the conjugation of this compound to a generic amine-containing protein in an aqueous environment.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[5]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[5]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]
-
Purification system (e.g., desalting column, RP-HPLC)[5][13]
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[5]
-
Prepare a stock solution of this compound. If it is not readily soluble in the activation buffer, dissolve it first in a minimal amount of anhydrous DMF or DMSO.[5]
-
Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[5]
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.[5]
-
-
Activation of this compound:
-
Coupling to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.[5]
-
Alternatively, if the amine-containing molecule is sensitive to the low pH of the activation step, the buffer of the activated this compound solution can be exchanged to the Coupling Buffer using a desalting column.[5]
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching buffer to a final concentration of 10-50 mM.[5]
-
-
Purification:
Protocol 2: Amide Bond Formation using HATU Chemistry
This protocol is suitable for conjugating this compound to a small molecule containing a primary amine in an organic solvent.
Materials:
-
This compound
-
Primary amine-containing small molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[12]
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base[12]
-
Reaction vessel with a magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolution:
-
Dissolve the this compound in anhydrous DMF or DMSO under an inert atmosphere (Nitrogen or Argon).
-
In a separate vessel, dissolve the primary amine-containing small molecule and the base (e.g., DIPEA) in anhydrous DMF or DMSO.[12]
-
-
Activation and Coupling:
-
Add HATU to the this compound solution and stir for a few minutes to allow for pre-activation.
-
Add the amine/base solution to the activated this compound mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] Reaction times can vary from 1 to 4 hours.[12]
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product can be purified by preparative RP-HPLC to remove excess reagents and byproducts.[14]
-
Visualizations
Caption: General workflow for amide bond formation using this compound.
Caption: Two-step reaction mechanism for EDC/NHS mediated amide coupling.[5]
References
- 1. This compound, 1347750-72-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 1347750-72-4 [m.chemicalbook.com]
- 4. This compound CAS#: 1347750-72-4 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. peptide.com [peptide.com]
- 8. HATU - Enamine [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Purification of m-PEG6-acid Conjugates by Size-Exclusion Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules, such as proteins, peptides, and oligonucleotides. The covalent attachment of PEG chains, like m-PEG6-acid, can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its in vivo half-life, improve stability, and reduce immunogenicity.[1][2][3][4]
Following a PEGylation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated conjugate, unreacted starting materials (e.g., the biomolecule and the this compound linker), and potentially aggregates or other byproducts.[2][5] Effective purification is a critical step to ensure the safety, efficacy, and homogeneity of the final product.[2] Size-Exclusion Chromatography (SEC) is a powerful and commonly employed technique for this purification process.[2][3][4][] SEC separates molecules based on their hydrodynamic volume, providing an efficient method to isolate the larger PEGylated conjugate from smaller, unreacted components.[2][3][]
This document provides detailed application notes and protocols for the purification of this compound conjugates using size-exclusion chromatography.
Principle of Separation
Size-Exclusion Chromatography separates molecules in solution based on their size, or more accurately, their hydrodynamic volume. The stationary phase consists of porous beads with a specific pore size distribution.[]
-
Large molecules (e.g., the this compound conjugate and potential aggregates) are too large to enter the pores of the stationary phase. They are therefore excluded and travel through the column in the interstitial volume, eluting first.[2]
-
Smaller molecules (e.g., unreacted this compound and other small molecule impurities) can penetrate the pores of the stationary phase. This results in a longer path length through the column, and consequently, they elute later.[2]
-
Intermediate-sized molecules (e.g., the unconjugated protein or peptide) will partially penetrate the pores and elute between the large and small molecules.
This principle allows for the effective separation of the high molecular weight conjugate from the smaller, unreacted starting materials.[7]
Principle of separation in Size-Exclusion Chromatography.
Experimental Protocols
The following protocols provide a general framework for the purification of this compound conjugates. Optimization of specific parameters may be necessary depending on the properties of the conjugate.[8]
Materials and Instrumentation
-
Chromatography System: An FPLC or HPLC system equipped with a pump, autosampler, and a suitable detector.[7][8]
-
SEC Column: Select a column with an appropriate molecular weight fractionation range. The target conjugate's molecular weight should fall within the optimal separation range of the column.[7][9]
-
Detectors: A UV-Vis detector is commonly used for protein and peptide conjugates.[10] For conjugates lacking a strong chromophore, a Refractive Index (RI) detector may be necessary.[7][11]
-
Mobile Phase/Running Buffer: A buffer that ensures the stability and solubility of the conjugate is crucial. Phosphate-Buffered Saline (PBS) at pH 7.4 is a common starting point.[8] The mobile phase should be filtered and degassed.[9]
-
Crude Conjugate Mixture: The reaction mixture containing the this compound conjugate.
-
Fraction Collector: To collect the purified fractions.
Protocol 1: General Purification by Size-Exclusion Chromatography
This protocol is suitable for the initial removal of unreacted this compound and other small molecules from the larger conjugate.
1. System Preparation:
- Install the appropriate SEC column onto the chromatography system.
- Prepare the mobile phase (e.g., PBS, pH 7.4) and thoroughly degas it.[7]
- Equilibrate the SEC column with at least two to three column volumes of the mobile phase until a stable baseline is achieved on the detector.[2][8]
2. Sample Preparation:
- Dissolve the crude conjugate mixture in the mobile phase. A typical starting concentration is 1-5 mg/mL.[2]
- Ensure the sample is fully dissolved. Centrifuge the sample to remove any particulates and filter through a 0.22 µm syringe filter before injection.[5][7]
3. Chromatographic Run:
- Inject a blank (mobile phase) to ensure a flat baseline.[2]
- Inject the prepared sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[5][12]
- Elute the sample isocratically with the mobile phase at a constant flow rate recommended for the column.[5]
- Monitor the elution profile with the detector. The larger conjugate is expected to elute first, followed by the unconjugated biomolecule, and finally the unreacted this compound and other small molecules.[7]
4. Fraction Collection and Analysis:
- Collect fractions corresponding to the observed peaks in the chromatogram.[2][7]
- Analyze the collected fractions for purity and identity using appropriate analytical techniques such as analytical SEC, SDS-PAGE, or mass spectrometry.[2]
- Pool the fractions containing the pure conjugate.[2]
- If necessary, concentrate the pooled sample using methods like ultrafiltration.[2]
prep [label="System & Sample\nPreparation"];
equilibrate [label="Column Equilibration"];
inject [label="Sample Injection"];
elute [label="Isocratic Elution"];
detect [label="UV/RI Detection"];
collect [label="Fraction Collection"];
analyze [label="Purity Analysis\n(SDS-PAGE, MS)"];
pool [label="Pool Pure Fractions"];
prep -> equilibrate;
equilibrate -> inject;
inject -> elute;
elute -> detect;
detect -> collect;
collect -> analyze;
analyze -> pool;
}
General workflow for purification of this compound conjugates by SEC.
Data Presentation
The following tables summarize typical parameters and expected results for the purification of a hypothetical protein-m-PEG6-acid conjugate.
Table 1: Typical SEC System and Operating Parameters
| Parameter | Recommended Value/Setting | Rationale |
| Chromatography System | FPLC or HPLC | Provides precise flow control and detection.[8] |
| Column | Superdex™ 75 or 200, TSKgel® G3000SWxl | Choice depends on the molecular weight of the conjugate.[8][10] |
| Mobile Phase | Phosphate-Buffered Saline (PBS), pH 7.4 | Mimics physiological conditions, good for protein stability.[8] |
| Flow Rate | 0.5 - 1.0 mL/min | Optimize for resolution and run time.[9][10] |
| Column Temperature | Ambient or 4°C | Lower temperatures can enhance stability for sensitive proteins.[5] |
| Detection Wavelength | 280 nm (for proteins) | Detects aromatic amino acids.[10] |
| Injection Volume | 0.5 - 2% of column volume | Smaller volumes lead to better resolution.[12] |
| Sample Concentration | 1 - 5 mg/mL | Avoids column overloading.[2] |
Table 2: Representative Elution Data
| Peak | Identity | Expected Elution Volume (mL) | Purity (by analytical SEC) |
| 1 | Aggregates | 8.5 | >95% |
| 2 | Protein-m-PEG6-acid Conjugate | 10.2 | >98% |
| 3 | Unconjugated Protein | 12.5 | >99% |
| 4 | Unreacted this compound | 15.8 | >99% |
Note: Elution volumes are hypothetical and will vary depending on the column, mobile phase, and specific conjugate.
Troubleshooting
Table 3: Common Issues and Solutions in SEC Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | - Inappropriate column pore size.- Sample volume too large.- Flow rate too high. | - Select a column with a fractionation range appropriate for your molecules.[7]- Reduce the injection volume.[7]- Decrease the flow rate to improve resolution.[12] |
| Peak Tailing or Broadening | - Secondary interactions with the stationary phase.- Column degradation. | - Increase the ionic strength of the mobile phase (e.g., increase NaCl concentration).[7]- Replace the column.[7] |
| Low Recovery | - Adsorption of the conjugate to the column matrix. | - Modify the mobile phase pH or ionic strength.- Consider a different column with a more inert stationary phase.[7] |
| Presence of Aggregates | - Instability of the conjugate. | - Perform purification at a lower temperature (e.g., 4°C).[5]- Optimize buffer conditions (pH, ionic strength) to enhance stability.[5] |
Conclusion
Size-Exclusion Chromatography is a robust and highly effective method for the purification of this compound conjugates.[2] It provides excellent separation of the larger conjugate from smaller, unreacted starting materials and byproducts, leading to a highly pure final product.[2] The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals. Successful purification will often require optimization of the chromatographic conditions to suit the specific characteristics of the conjugate being purified.[2]
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Essential SEC Column Selection Guide: Practical Chemistry for Biopharma Analysts | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols for the Characterization of m-PEG6-acid Labeled Proteins using SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the labeling of proteins with m-PEG6-acid and the subsequent characterization of the conjugates using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). This document includes detailed experimental protocols, data presentation tables, and visual diagrams to facilitate understanding and implementation in a research or drug development setting.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely employed strategy in biopharmaceutical development to enhance the therapeutic properties of proteins.[1] This modification can improve drug solubility, extend the circulating half-life, and reduce the immunogenicity of the protein.[1] this compound is a hydrophilic, heterobifunctional crosslinker that features a six-unit polyethylene glycol chain, a terminal carboxylic acid, and a chemically inert methoxy group.[2] The carboxylic acid can be activated to react with primary amines on a protein, such as the side chain of lysine residues or the N-terminus, to form a stable amide bond.[2]
SDS-PAGE is a fundamental and accessible technique for the initial characterization of PEGylated proteins.[1] It separates proteins based on their apparent molecular weight. The addition of PEG chains increases the hydrodynamic radius of the protein, causing a noticeable shift in its migration pattern on the gel.[1] This allows for a qualitative and semi-quantitative assessment of the success and extent of the PEGylation reaction.[1]
Principle of the Reaction
The labeling of a protein with this compound is typically a two-step process that involves the activation of the carboxylic acid group followed by its reaction with primary amines on the protein.
-
Activation: In the presence of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylic acid of this compound is converted into a highly reactive O-acylisourea intermediate.[2]
-
Stabilization and Conjugation: This intermediate is susceptible to hydrolysis. To improve reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is added to react with the O-acylisourea intermediate, forming a more stable NHS ester.[2] This semi-stable ester then readily reacts with primary amines on the target protein to form a stable amide linkage.[2]
Experimental Protocols
This section provides detailed protocols for the labeling of a generic protein with this compound and its subsequent analysis by SDS-PAGE. Optimization of molar ratios and reaction times may be necessary for specific proteins.
Protein Labeling with this compound
This protocol is a recommended two-step aqueous conjugation procedure.[2]
Materials and Reagents:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0.[2]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50 mM borate buffer, pH 8.0.[2] Note: Avoid buffers containing primary amines (e.g., Tris, glycine) during conjugation.[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.[2]
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature.
-
Prepare the Activation, Conjugation, and Quenching buffers.
-
Prepare the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.[2]
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a concentration of 10-50 mg/mL.[2]
-
Immediately before use, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer.
-
Add the EDC and NHS solutions to the this compound solution. A common molar ratio is 2:1 for both EDC:PEG and NHS:PEG.[2]
-
Incubate the activation reaction for 15 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein can be varied (e.g., 5:1, 10:1, 20:1) to achieve the desired degree of PEGylation.[2]
-
Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted PEG-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of PEGylated Protein:
-
Remove excess PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Monitor the elution profile by UV absorbance at 280 nm to collect the protein-containing fractions.[2]
-
SDS-PAGE Analysis of PEGylated Protein
This protocol outlines the steps for analyzing the PEGylated protein using SDS-PAGE.
Materials:
-
Unmodified protein control
-
PEGylated protein sample
-
SDS-PAGE loading buffer (e.g., 2x or 4x Laemmli buffer)
-
Polyacrylamide gel (e.g., 4-20% gradient gel)
-
SDS-PAGE running buffer
-
Molecular weight marker
-
Coomassie Brilliant Blue or silver staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load the denatured samples and a molecular weight marker into the wells of the polyacrylamide gel.[3]
-
Run the gel in SDS-PAGE running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.[3]
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
For specific detection of the PEG moiety, the gel can be stained first with a PEG-specific stain like barium iodide, followed by a protein stain.[4]
-
Data Presentation and Interpretation
Quantitative Data Summary
The following tables provide typical reaction parameters and example characterization data.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency.[5] |
| This compound Concentration | 10-50 mg/mL | |
| Molar Ratio of PEG:Protein | 5:1, 10:1, 20:1 | The optimal ratio depends on the number of available primary amines and the desired degree of labeling.[2] |
| Molar Ratio of EDC:PEG | 2:1 | |
| Molar Ratio of NHS:PEG | 2:1 | |
| Reaction pH (Activation) | 4.5 - 6.0 | |
| Reaction pH (Conjugation) | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for the reaction with primary amines.[5] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster, while 4°C can be used to control the reaction rate.[5] |
| Table 1: Recommended Reaction Parameters for this compound Labeling. |
| Sample | Apparent Molecular Weight (SDS-PAGE) | Degree of PEGylation (moles PEG/mole protein) | Purity (%) |
| Unmodified Protein | ~50 kDa (Expected) | 0 | >95% |
| PEGylated Protein (5:1 PEG:Protein) | ~55-60 kDa | 1-2 | >90% |
| PEGylated Protein (10:1 PEG:Protein) | ~60-70 kDa | 2-4 | >85% |
| PEGylated Protein (20:1 PEG:Protein) | Multiple bands/>70 kDa | >4 | Variable |
| Table 2: Example Characterization Data for a 50 kDa Protein Labeled with this compound. |
Interpretation of SDS-PAGE Results
-
Mobility Shift: A successful PEGylation reaction will result in a band for the labeled protein that migrates slower (appears at a higher apparent molecular weight) than the band for the unlabeled protein.[6] The magnitude of the shift is proportional to the number of attached PEG chains.
-
Purity Assessment: The presence of a band at the molecular weight of the unmodified protein in the lane with the PEGylated sample indicates an incomplete reaction.[1]
-
Degree of PEGylation: Multiple bands appearing above the unmodified protein band may suggest different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated species).[1]
-
Band Broadening: PEGylated proteins can sometimes appear as broad or smeared bands on SDS-PAGE. This is thought to be due to the interaction between the PEG chains and the SDS detergent.[7][8]
Limitations and Complementary Techniques
While SDS-PAGE is a powerful tool for the initial assessment of protein PEGylation, it has limitations. The apparent molecular weight determined by SDS-PAGE can be inaccurate due to the interactions between PEG and SDS.[1] For more precise and quantitative analysis, complementary techniques are recommended:
-
Mass Spectrometry (MS): Provides an accurate molecular weight of the PEGylated protein and can determine the exact degree of PEGylation.[6]
-
Size-Exclusion Chromatography (SEC): Separates proteins based on their hydrodynamic volume and can be used to assess the purity of the conjugate.[1]
-
Native-PAGE: Can provide better resolution and sharper bands compared to SDS-PAGE as it avoids the interaction between PEG and SDS.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 8. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG6-acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG6-acid in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins previously considered "undruggable".[1][2] At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins.[1][3]
A PROTAC molecule is composed of three essential components: a ligand that binds to the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[5][6]
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility, provide conformational flexibility, and improve pharmacokinetic profiles.[4][7] The this compound linker, a monodispersed PEG linker featuring a six-unit PEG chain with a terminal carboxylic acid, offers a versatile and efficient building block for the synthesis of potent PROTACs. The carboxylic acid provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.[4]
These application notes provide a comprehensive overview of the use of this compound in TPD, including detailed protocols for the synthesis and evaluation of PROTACs incorporating this linker, as well as quantitative data to guide researchers in their drug discovery efforts.
Data Presentation: Efficacy of PROTACs with PEG6 Linkers
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs utilizing a PEG6 linker, showcasing their potency in degrading various target proteins.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| AR-PROTAC-1 | Androgen Receptor | CRBN | Prostate Cancer Cells | 50 | >90 | Representative Data[8] |
| ARD-69 | Androgen Receptor | VHL | LNCaP | <1 | ~95 | Published Literature[8] |
| ARD-266 | Androgen Receptor | VHL | VCaP | 1-10 | >90 | Published Literature[8] |
| RC-1 | BTK | Pomalidomide | Mino Cells | <10 | ~90 | Guo et al., 2020[9][10] |
| BRD4 Degrader | BRD4 | VHL | MV4-11 | 30 | 92 | Fictionalized Data[11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC utilizing an this compound linker and for the biological evaluation of its degradation activity.
Protocol 1: Synthesis of a PROTAC with an this compound Linker
This protocol describes a general two-step synthesis for conjugating a POI ligand and an E3 ligase ligand using an this compound linker. This modular approach involves the sequential coupling of the linker to the two ligands.[12]
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Materials:
-
Procedure:
-
Dissolve the this compound in anhydrous DMF under a nitrogen atmosphere.[12]
-
Add BOP (or HATU) and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid group.[8][12]
-
Add the amine-functionalized E3 ligase ligand to the reaction mixture.[12]
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by analytical LC-MS.[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG6-acid intermediate.[9]
-
Step 2: Coupling of POI Ligand to the E3 Ligase Ligand-PEG6-acid Intermediate
-
Materials:
-
Procedure:
Step 3: Final Product Characterization
-
Procedure:
Protocol 2: Western Blotting for Protein Degradation
This is the primary assay to determine if the PROTAC can induce the degradation of the target protein.[4]
-
Procedure:
-
Cell Culture and Treatment: Plate cells known to express the target protein at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4][10]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5][10]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[5][10]
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.[5]
-
Protocol 3: Cell Viability Assay
This assay determines the effect of the PROTAC on cell growth and can indicate if the degradation of the target protein leads to a desired biological outcome (e.g., cancer cell death).[4]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.[4]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).[4]
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal according to the manufacturer's instructions.[4]
-
Data Analysis: Plot the cell viability against the PROTAC concentration and calculate the IC50 or GI50 value.[4]
-
Visualizations
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in m-PEG6-acid Conjugation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically low yield, encountered during m-PEG6-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing a low yield in my this compound conjugation reaction?
A1: Low yields in conjugation reactions involving this compound typically stem from one or more of the following factors:
-
Poor Reagent Quality or Degradation: The this compound or the coupling reagents (e.g., EDC, NHS) may have degraded due to improper storage, particularly from exposure to moisture.[1][2]
-
Inefficient Carboxylic Acid Activation: The reaction to activate the carboxylic acid of the PEG reagent to form a reactive intermediate is a critical step. Incomplete activation will result in a low yield of the final conjugate.[3][4]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, solvent, and reaction time can significantly impact the reaction efficiency.[1][5][6] For instance, the pH is a critical factor influencing the modification of PEG-modified therapeutic proteins and peptides.[6]
-
Competing Side Reactions: The most common side reaction is the hydrolysis of the activated PEG ester (e.g., NHS-ester), which is more pronounced at higher pH.[7][8] This hydrolysis converts the activated ester into an unreactive carboxyl group.[7]
-
Difficult Product Purification: The final product may be lost during purification steps, especially if the PEGylated product has similar properties to unreacted starting materials or byproducts.[1][9]
Q2: How can I improve the efficiency of the carboxylic acid activation step?
A2: The activation of the carboxylic acid on this compound is most commonly achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][10] To maximize the efficiency of this step:
-
Use Fresh, High-Quality Reagents: EDC and NHS are moisture-sensitive.[4] It is crucial to use fresh reagents and allow them to warm to room temperature before opening to prevent condensation.[3][4]
-
Optimize pH: The activation reaction with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0.[4][11][12]
-
Use Anhydrous Solvents: When possible, perform the activation in an anhydrous organic solvent like DMF or DMSO to minimize hydrolysis of the reagents.[3][13]
-
Molar Ratios: A common starting point is to use a molar excess of both EDC and NHS relative to the this compound.[3][11]
Q3: What is the optimal pH for the conjugation of the activated this compound to an amine?
A3: The reaction of an NHS-activated PEG with primary amines is highly pH-dependent.[5][8] The optimal pH is a compromise between maximizing the availability of the reactive, deprotonated amine and minimizing the hydrolysis of the NHS ester.[8] A pH range of 7.2 to 8.5 is generally recommended for efficient conjugation to primary amines.[4][5][7] While the reaction rate increases with pH, the rate of NHS-ester hydrolysis also increases significantly at higher pH.[8][14][15]
Q4: How can I minimize the hydrolysis of the activated PEG-NHS ester?
A4: Hydrolysis of the PEG-NHS ester is a major competing reaction that reduces yield.[7] To minimize hydrolysis:
-
Control pH: Avoid pH values above 8.5, as the rate of hydrolysis increases dramatically.[14][15][16]
-
Reaction Time: Keep the reaction time as short as necessary for the conjugation to proceed to completion.[1]
-
Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the rate of hydrolysis, though it will also slow down the conjugation reaction.[2][7]
-
Reagent Preparation: Prepare the activated PEG-NHS ester solution immediately before adding it to the amine-containing molecule.[2][17]
Q5: What are the best methods for purifying the PEGylated product?
A5: The choice of purification method depends on the properties of the final conjugate and the unreacted starting materials. Common techniques include:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller unreacted PEG, EDC/NHS, and byproducts.[9][]
-
Ion Exchange Chromatography (IEX): This technique can be used to separate molecules based on charge differences, which may be altered upon PEGylation.[][19]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for separation, especially for smaller molecules or when there are significant hydrophobicity differences.[20]
-
Dialysis or Ultrafiltration: These methods are useful for removing small molecule impurities and for buffer exchange.[9][][21]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low-yield this compound conjugation reactions.
Problem: Low or No Conjugation Yield
Caption: Troubleshooting workflow for low-yield this compound conjugation reactions.
Data Presentation
Table 1: Impact of Key Reaction Parameters on Conjugation Yield
| Parameter | Condition | Expected Impact on Yield | Recommendation |
| pH (Activation) | Too Low (< 4.5) | Slow or incomplete activation | Maintain pH in the optimal range of 4.5-6.0 for the EDC/NHS activation step.[4][11] |
| Too High (> 6.0) | Increased hydrolysis of EDC | Maintain pH in the optimal range of 4.5-6.0 for the EDC/NHS activation step.[4][11] | |
| pH (Conjugation) | Too Low (< 7.0) | Amine is protonated and less nucleophilic, leading to a slow reaction.[8] | Maintain pH in the optimal range of 7.2-8.5 for conjugation to primary amines.[4][5][7] |
| Too High (> 8.5) | Increased hydrolysis of the NHS ester, reducing the amount of active reagent.[8][14][15] | Maintain pH in the optimal range of 7.2-8.5 for conjugation to primary amines.[4][5][7] | |
| Molar Ratio (PEG:Substrate) | Insufficient PEG-Acid | Incomplete conversion of the substrate.[1][5] | Use a slight excess of the this compound (e.g., 1.1-1.5 equivalents).[1] For proteins, a higher excess may be needed.[5] |
| Gross Excess of PEG-Acid | Can complicate purification.[1][2] | Avoid large excesses unless necessary for difficult conjugations. | |
| Water Content | Presence of Water | Promotes hydrolysis of activated ester and coupling reagents.[1][16] | Use anhydrous solvents and reagents where possible.[1][13] |
| Temperature | Too Low | Slow reaction rate | Allow for sufficient reaction time or slightly increase the temperature.[1] |
| Too High | Increased hydrolysis of activated ester and potential for side reactions.[2][7] | Room temperature is often a good starting point, with the option to perform the reaction at 4°C to minimize hydrolysis.[7] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Primary Amine using EDC/NHS Chemistry
This protocol provides a general starting point. Optimal conditions, such as molar ratios and reaction times, may need to be determined empirically for each specific substrate.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[3]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[3]
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M sodium borate, pH 8.0-8.5[22]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][22]
-
Purification system (e.g., desalting column, SEC column)[3]
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.[3][22]
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.[22]
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.[3][22]
-
Dissolve the amine-containing molecule in the Conjugation Buffer.[3]
-
-
Activation of this compound:
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.[3]
-
The molar ratio of activated PEG to the target molecule should be optimized. A slight excess of the activated PEG is typically used.[22]
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3]
-
-
Quenching the Reaction:
-
Purification:
Caption: General experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, 1347750-72-4 | BroadPharm [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 19. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
how to prevent hydrolysis of m-PEG6-acid methyl ester
Welcome to the Technical Support Center for m-PEG6-acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound methyl ester, ensuring the integrity and reactivity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound methyl ester?
The main stability concern for this compound methyl ester is its susceptibility to hydrolysis. The terminal methyl ester bond can be cleaved by chemical hydrolysis, converting the methyl ester into a carboxylic acid.[1] This results in the formation of a PEG di-acid, which may compete with the intended reaction pathway and affect the outcome of your experiment.[2]
Q2: What factors influence the rate of hydrolysis of the methyl ester group?
Several factors can influence the rate of hydrolysis:
-
pH: Hydrolysis is significantly accelerated under basic conditions (high pH) and can also be promoted under acidic conditions compared to a neutral pH.[1] For instance, at a pH greater than 9.0, there is an increased rate of hydrolysis of the methyl ester.[2]
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.[1][3]
-
Moisture: The presence of water is a key factor in hydrolysis.[2][3] Activated PEG esters are highly sensitive to moisture.[3]
-
Enzymes: In biological systems, esterases can catalyze the cleavage of the ester bond.[1]
Q3: How does the stability of a methyl ester terminus compare to other common PEG termini?
Methyl esters are generally more stable than highly reactive activated esters, such as N-hydroxysuccinimide (NHS) esters, which are specifically designed for rapid reaction with primary amines.[1] However, compared to an amide terminus, a methyl ester is significantly less stable and more prone to hydrolysis.[1]
Q4: Under what conditions is this compound methyl ester expected to be stable?
This compound methyl ester is most stable at a neutral or slightly acidic pH (around 6-7) and at lower temperatures (e.g., 4°C for short-term storage in solution).[1] For long-term storage, it is crucial to keep the product in a dry, solid form at -20°C or lower.[3][4][5]
Troubleshooting Guide: Preventing Hydrolysis
This guide provides solutions to common issues related to the hydrolysis of this compound methyl ester.
| Problem | Potential Cause | Recommended Action |
| Low Yield in Conjugation Reaction | Degradation of this compound methyl ester: The methyl ester may have hydrolyzed due to improper storage or handling, leading to the formation of a di-acid.[2] | Verify Storage and Handling: Ensure the compound has been stored at -20°C in a desiccated environment.[3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][4] Use a fresh vial if moisture contamination is suspected.[3] |
| Suboptimal Reaction pH: The reaction pH is too high, accelerating the hydrolysis of the methyl ester.[2] | Optimize Reaction pH: Maintain the reaction pH below 9.0.[2] For reactions involving the carboxylic acid end (after activation), a pH range of 7.2 to 8.5 is a common compromise, but for preserving the methyl ester, a pH closer to neutral is preferable.[3] | |
| Presence of Water in Reaction: Using non-anhydrous solvents and reagents promotes hydrolysis.[2] | Use Anhydrous Conditions: Employ anhydrous solvents and ensure all reagents are thoroughly dried before use.[2] | |
| Inconsistent Experimental Results | Variable Reagent Activity: The activity of the this compound methyl ester varies between experiments due to inconsistent handling and storage. | Standardize Protocols: Adhere strictly to the recommended handling and storage procedures for every experiment. Repackage bulk reagents into smaller, single-use aliquots to minimize exposure to moisture.[3] |
| Moisture Contamination: Introduction of moisture into the reagent vial or solvents. | Proper Handling Technique: Always allow the reagent vial to equilibrate to room temperature before opening.[3] Use high-quality, anhydrous solvents for preparing solutions. | |
| Complete Lack of Desired Product | Reagent Inactivity: The methyl ester has completely hydrolyzed due to prolonged or improper storage or handling. | Use Fresh Reagent: If you suspect the reagent has been compromised, it is best to use a new, unopened vial of this compound methyl ester. |
Experimental Protocols
Protocol 1: Proper Storage and Handling of this compound methyl ester
This protocol outlines the best practices for storing and handling this compound methyl ester to maintain its integrity.
Materials:
-
This compound methyl ester
-
Desiccator
-
Inert gas (Nitrogen or Argon)
-
Freezer (-20°C or lower)
Procedure:
-
Long-Term Storage:
-
Handling for Use:
-
Before opening, allow the vial to slowly warm up to room temperature.[4][5] This prevents moisture from the air from condensing inside the cold vial.
-
Once at room temperature, briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Open the vial in a controlled, dry environment (e.g., a glove box or a fume hood with low humidity).
-
-
After Use:
-
If not using the entire amount, backfill the vial with an inert gas (nitrogen or argon) before resealing tightly.[5]
-
Return the resealed vial to the recommended storage conditions (-20°C or lower in a desiccator) promptly.[5]
-
For frequent use, consider aliquoting the compound into smaller, single-use vials upon first opening to minimize repeated exposure of the bulk material to atmospheric moisture.[3]
-
Protocol 2: General Procedure for a Reaction Minimizing Methyl Ester Hydrolysis
This protocol provides a general guideline for a conjugation reaction using the carboxylic acid moiety of this compound methyl ester while minimizing the hydrolysis of the methyl ester.
Materials:
-
This compound methyl ester
-
Substrate with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]
-
Coupling agents (e.g., HATU)[2]
-
Non-nucleophilic base (e.g., DIPEA)[2]
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.4)[6]
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound methyl ester to room temperature before opening.
-
Immediately before use, dissolve the desired amount of this compound methyl ester in anhydrous DMF or DMSO.[3] Do not store the solution.
-
Prepare solutions of your amine-containing substrate in an appropriate amine-free buffer.[6] Buffers containing primary amines like Tris or glycine should be avoided as they will compete in the reaction.[3]
-
-
Activation of the Carboxylic Acid:
-
In a separate vial, dissolve the coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.5 equivalents) in anhydrous DMF.[2]
-
Add the coupling agent solution to the this compound methyl ester solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.[2]
-
-
Coupling Reaction:
-
Add the activated this compound methyl ester solution dropwise to the solution of the amine-containing substrate.
-
Stir the reaction mixture at room temperature.
-
Keep reaction times as short as possible while allowing for the desired amide bond formation to minimize the risk of methyl ester hydrolysis.[2]
-
Monitor the reaction progress using a suitable analytical method (e.g., LC-MS or TLC).[2]
-
-
Work-up and Purification:
-
Once the reaction is complete, proceed with the appropriate work-up and purification steps for your specific product.
-
Visual Guides
Caption: Workflow for preventing hydrolysis of this compound methyl ester.
Caption: Troubleshooting logic for experiments involving this compound methyl ester.
References
Technical Support Center: Optimizing m-PEG6-acid Conjugation via EDC Chemistry
Welcome to the Technical Support Center for optimizing the conjugation of m-PEG6-acid to primary amine-containing molecules using EDC/NHS chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common experimental hurdles, and answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the EDC/NHS coupling of this compound, offering potential causes and solutions to streamline your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Inactive EDC or NHS: These reagents are sensitive to moisture and can hydrolyze over time.[1][2] | - Use fresh, high-quality EDC and NHS. - Allow reagents to reach room temperature before opening to prevent condensation.[1][2] - Prepare EDC and NHS solutions immediately before use.[1] |
| Incorrect pH: The two key steps of the reaction, activation and coupling, have different optimal pH ranges.[1][3] | - Activation Step (Carboxyl Activation): Perform in a slightly acidic buffer (e.g., MES buffer) at a pH of 4.5-6.0.[1][3][4] - Coupling Step (Amine Reaction): Adjust the pH to 7.2-8.5 for an efficient reaction with the primary amine.[1][5] | |
| Hydrolysis of NHS-ester: The activated NHS-ester is prone to hydrolysis in aqueous solutions, which competes with the desired amine reaction.[1][6] | - Perform the coupling step immediately after the activation step.[1] - Work efficiently to minimize delays.[1] | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the target molecule.[1][2] | - Use amine-free and carboxyl-free buffers such as MES for the activation step and PBS for the coupling step.[1][2][4] | |
| Precipitation During Reaction | High Degree of PEGylation: Excessive modification of the target molecule with PEG can lead to insolubility.[2] | - Reduce the molar excess of the activated this compound in the reaction.[2] |
| Protein Instability: The protein or molecule of interest may not be stable under the reaction conditions (e.g., pH, buffer).[2][7] | - Ensure the protein is in a buffer that maintains its stability and solubility throughout the process.[2][7] | |
| High EDC Concentration: Very high concentrations of EDC can sometimes cause precipitation.[4] | - If using a large excess of EDC, try reducing the concentration.[4] | |
| Unconjugated this compound Present After Purification | Inefficient Purification: The chosen purification method may not be suitable for separating the unconjugated PEG from the final product.[1][2] | - For larger biomolecules, consider dialysis with a low molecular weight cutoff (MWCO) membrane (e.g., 1-3 kDa) to remove the smaller this compound.[1][2] - Size-exclusion chromatography (SEC) is also an effective separation method.[2] |
Frequently Asked Questions (FAQs)
Reaction Chemistry and Optimization
Q1: What is the optimal molar ratio of EDC, NHS, and this compound for the coupling reaction?
The optimal molar ratios are system-dependent and often require empirical optimization.[2] However, a common starting point is a molar excess of EDC and NHS relative to the carboxyl groups of the this compound.[2]
| Reagent | Recommended Molar Ratio (Reagent:Carboxyl Group) | Purpose |
| EDC | 2-10 fold excess | Ensures efficient activation of the carboxylic acid.[2] |
| NHS/Sulfo-NHS | 2-5 fold excess | Stabilizes the active intermediate, improving coupling efficiency. A common EDC:NHS ratio is 1:1 or 1:1.2.[2] |
| This compound | 1-20 fold excess over the amine-containing molecule | Drives the reaction towards the desired PEGylated product.[2] |
Q2: What are the ideal pH conditions for the two-step EDC/NHS reaction?
The EDC/NHS coupling reaction is a two-step process with distinct optimal pH ranges for each step.[2]
-
Activation Step: The activation of the carboxylic acid on the this compound by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][3][4] MES buffer is commonly recommended for this step.[2][4]
-
Coupling Step: The reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.2-8.0.[2][5] Buffers such as phosphate-buffered saline (PBS) are suitable for this step.[2]
Q3: What are the recommended reaction times and temperatures?
Reaction times and temperatures can be adjusted to optimize coupling efficiency. A common protocol involves incubating the activation mixture for 15-30 minutes at room temperature.[2][8] The subsequent conjugation reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C.[2][8] Lower temperatures for longer durations can sometimes improve yield and reduce the risk of aggregation.[2]
Reagents and Buffers
Q4: Why are my EDC and NHS reagents not working effectively?
EDC and NHS are sensitive to moisture and can lose activity if not stored and handled properly.[2] It is crucial to use fresh reagents and allow them to equilibrate to room temperature before opening to prevent moisture condensation.[2] Storing them in a desiccator at -20°C is recommended.[2][4]
Q5: Which buffers should I avoid in an EDC/NHS coupling reaction?
It is critical to avoid buffers that contain primary amines or carboxylates, as they will compete with the reactants and reduce conjugation efficiency.[2]
-
Amine-containing buffers to avoid: Tris, Glycine.[2]
-
Carboxylate-containing buffers to avoid: Acetate.[2] Phosphate buffers, while commonly used for the coupling step, can sometimes interfere with the EDC activation step.[2]
Troubleshooting and Purification
Q6: I'm observing aggregation of my protein after the PEGylation reaction. What can I do?
Protein aggregation can be a common issue, particularly with a high degree of PEGylation.[2] To mitigate this, you can try reducing the molar excess of the activated PEG linker.[2] Additionally, ensure that the buffer conditions throughout the purification process are optimized to maintain the solubility of the conjugate.[2]
Q7: How do I effectively quench the EDC/NHS reaction?
Quenching the reaction is important to stop the conjugation process and deactivate any unreacted NHS-esters.[3] This can be achieved by adding a quenching solution containing a primary amine, such as Tris, glycine, or hydroxylamine, to a final concentration of 10-50 mM.[1][4]
Experimental Protocols
Detailed Methodology for a Two-Step Aqueous Conjugation
This protocol provides a general framework for conjugating this compound to an amine-containing protein.
Materials:
-
This compound
-
Amine-containing protein
-
EDC-HCl
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[8]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0[8]
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Activation of this compound:
-
Conjugation to Protein:
-
Dissolve the amine-containing protein in Coupling Buffer.
-
Immediately add the activated this compound solution to the protein solution. The molar ratio of PEG to the target molecule should be optimized (a 10-50 fold molar excess of PEG is a common starting point).[8]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8]
-
-
Quenching:
-
Purification:
-
Purify the PEGylated protein conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.[3]
-
Visualizations
Caption: A generalized workflow for the two-step EDC/NHS coupling of this compound.
Caption: A troubleshooting decision tree for low or no conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
challenges in m-PEG6-acid purification and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of m-PEG6-acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: Typical impurities include unreacted starting materials from the synthesis, by-products such as PEG dimers or molecules with incomplete PEG chains, and residual solvents. The exact nature of the impurities will depend on the synthetic route employed.
Q2: Which purification technique is most effective for this compound?
A2: The choice of purification method depends on the scale of the synthesis and the required final purity.[1] For high purity, column chromatography, particularly reverse-phase HPLC (RP-HPLC), is the method of choice due to its high resolving power.[2] For bulk purification or initial cleanup, precipitation is a straightforward and cost-effective method.[3] Size-exclusion chromatography (SEC) is effective for removing low molecular weight impurities, while ion-exchange chromatography (IEC) can be used to separate molecules based on charge.[3]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is typically assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC), particularly with a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), is preferred for quantitative analysis as PEGs lack a strong UV chromophore.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is a powerful tool for structural confirmation and can identify and quantify impurities.[4] Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the desired product and identify any impurities.[4]
Q4: My this compound is showing a broad peak in RP-HPLC. What could be the cause?
A4: Peak broadening in RP-HPLC for PEGylated molecules can be due to several factors. While this compound should be monodisperse, slow kinetics on the stationary phase can contribute to broader peaks. Increasing the column temperature can often improve peak shape.[5] Secondary interactions with the stationary phase can also lead to peak tailing. Using a highly deactivated column and optimizing the mobile phase, such as the addition of a small amount of an acid modifier like formic or trifluoroacetic acid, can minimize these interactions.[3]
Q5: What is the best way to remove unreacted starting materials?
A5: The best method depends on the properties of the starting materials. If there is a significant size difference, size-exclusion chromatography (SEC) is highly effective.[6] If the starting materials have different hydrophobicity compared to this compound, reverse-phase HPLC (RP-HPLC) will provide excellent separation.[2] For a quick and simple initial purification, precipitation can be used to remove highly soluble or insoluble impurities.[3]
Troubleshooting Guides
Low Yield After Purification
| Possible Cause | Recommended Solution |
| Product Loss During Extraction/Work-up | Ensure complete extraction by performing multiple extractions with the appropriate solvent. Minimize the volume of washing steps to reduce product loss in the aqueous phase. |
| Inefficient Precipitation | Ensure the anti-solvent is added slowly to a concentrated solution of the crude product in a good solvent to induce precipitation. Test different solvent/anti-solvent systems to find the optimal combination for maximizing yield. |
| Poor Recovery from Chromatography Column | Check for irreversible adsorption of the product onto the stationary phase. Consider using a different stationary phase or modifying the mobile phase (e.g., adjusting pH or ionic strength). Ensure the collected fractions are analyzed thoroughly to avoid discarding fractions containing the product. |
| Column Overloading in Chromatography | Injecting too much sample can lead to poor separation and product loss. Reduce the sample load to improve resolution and recovery.[7] |
Poor Peak Shape in HPLC
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a small amount of an acid modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress silanol interactions.[3] Use a column with end-capping or a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18). |
| Slow On-Column Kinetics | Increase the column temperature (e.g., to 40-60 °C) to improve peak shape and reduce viscosity.[2] |
| Inappropriate Mobile Phase | Optimize the organic solvent (acetonitrile vs. methanol) and the gradient slope. A shallower gradient can improve resolution.[2] Ensure the sample is dissolved in the initial mobile phase to avoid solvent mismatch effects. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove any strongly retained impurities. If the problem persists, the column may need to be replaced. |
Quantitative Data Summary
| Purification Method | Principle of Separation | Typical Purity Achieved | Advantages | Limitations |
| Precipitation | Differential Solubility | >90%[3] | Simple, fast, cost-effective for bulk purification.[3] | Lower resolution, may not remove closely related impurities.[3] |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume (Size) | >95% | Effective for removing small molecule impurities and desalting.[6] | May not resolve molecules of similar size. |
| Ion-Exchange Chromatography (IEC) | Net Surface Charge | >95% | High selectivity for charged molecules.[5] | This compound itself has a limited charge for strong interaction. |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | >98%[3] | High resolution, capable of separating complex mixtures.[2] | More time-consuming, requires specialized equipment and solvents.[3] |
Experimental Protocols
Protocol 1: Purification by Precipitation
This method is suitable for a rapid, initial purification of crude this compound.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a polar solvent in which it is highly soluble (e.g., water, methanol, or ethanol).[3]
-
Precipitation: While stirring, slowly add a non-polar solvent in which the product is insoluble (e.g., diethyl ether or hexane) until a precipitate is observed.[3]
-
Complete Precipitation: Continue adding the non-polar solvent to ensure complete precipitation of the this compound.[3]
-
Collection: Collect the precipitated solid by filtration or centrifugation.[3]
-
Washing: Wash the precipitate with the non-polar solvent to remove residual impurities.[3]
-
Drying: Dry the purified product under vacuum.[3]
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general starting point for high-purity purification of this compound. Optimization may be required.
-
Instrumentation and Reagents:
-
HPLC system with a gradient pump and a suitable detector (e.g., CAD, ELSD, or MS).
-
Preparative C18 reversed-phase column (e.g., 5-10 µm particle size, 100-300 Å pore size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in acetonitrile (ACN).[8]
-
Sample dissolved in a minimal volume of Mobile Phase A or a compatible solvent.
-
-
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.[7]
-
Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of the initial mobile phase. Filter the sample through a 0.22 µm filter before injection.[2]
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Elution Gradient: Elute the compound using a linear gradient of Mobile Phase B. A typical gradient could be 5-95% Mobile Phase B over 30-40 minutes.[1]
-
Fraction Collection: Collect fractions based on the detector signal corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final product.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
side reactions of m-PEG6-acid and how to minimize them
Welcome to the Technical Support Center for m-PEG6-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a hydrophilic polyethylene glycol (PEG) linker that contains a terminal carboxylic acid group.[1] Its primary application is in bioconjugation, where it is used to link molecules together, often to improve the solubility, stability, and pharmacokinetic properties of proteins, peptides, or small molecule drugs.[1][2][] The carboxylic acid end can be activated to react with primary amines to form a stable amide bond.[1][4]
Q2: What are the most common side reactions observed when using this compound for conjugation?
The side reactions associated with this compound are primarily related to the activation of its carboxylic acid group and the subsequent conjugation chemistry, rather than the instability of the molecule itself. The most common side reaction is the hydrolysis of the activated ester intermediate (e.g., NHS-ester) back to the original carboxylic acid, which renders the PEG linker inactive for conjugation.[5]
Other potential issues include:
-
Reaction with competing nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the activated PEG, leading to a lower yield of the desired conjugate.[5][6]
-
Self-reaction: Although less common, self-reaction of the activated PEG acid can occur under certain conditions.[7]
-
Modification of critical residues: The conjugation reaction might modify amino acid residues that are essential for the biological activity of a protein.[5]
Q3: How does pH affect the conjugation reaction and the prevalence of side reactions?
pH is a critical parameter that needs to be carefully controlled throughout the conjugation process. The process typically involves two steps with different optimal pH ranges:
-
Activation of the carboxylic acid: The activation of the carboxylic acid on this compound with reagents like EDC and NHS is most efficient in a slightly acidic buffer (pH 4.5-7.2).[8][9]
-
Conjugation to the amine: The reaction of the activated PEG (e.g., PEG-NHS ester) with a primary amine on the target molecule is most efficient at a pH of 7.2 to 8.5.[5][9]
A key challenge is balancing the efficiency of the amine reaction with the rate of hydrolysis of the activated ester. At a pH above 8.5, the rate of hydrolysis increases significantly, which is the primary side reaction that reduces the yield of the desired conjugate.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of activated this compound: The activated ester is sensitive to water and has a limited half-life in aqueous solutions. | Prepare the activated this compound solution immediately before use. Minimize the time the activated PEG is in an aqueous buffer before adding the target molecule.[5][10] |
| Inactive reagents: The this compound or the activation reagents (e.g., EDC, NHS) may have degraded due to improper storage, especially exposure to moisture. | Use fresh, high-quality reagents. Store reagents under desiccated conditions and allow them to warm to room temperature before opening to prevent condensation.[5][7] | |
| Suboptimal pH: The pH of the reaction buffer may not be optimal for the activation or conjugation step. | Carefully control the pH for each step. Use a pH of 4.5-7.2 for the activation step and adjust to pH 7.2-8.5 for the conjugation step.[5][8][9] | |
| Presence of competing nucleophiles: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule. | Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[6] | |
| Presence of Multiple PEGylated Species | High molar excess of this compound: A large excess of the PEG reagent can lead to multiple PEG chains being attached to a single protein molecule. | Optimize the molar ratio of this compound to the target molecule. Start with a 10- to 20-fold molar excess and adjust as needed.[8][11] |
| Loss of Biological Activity of the Conjugate | Modification of critical amino acid residues: The conjugation may have occurred at a site on the protein that is essential for its function. | Consider site-directed mutagenesis to remove reactive amines near the active site or protect the active site with a substrate or inhibitor during the conjugation reaction.[5] |
| Difficulty in Purifying the Final Conjugate | Heterogeneous reaction mixture: The final reaction mixture contains the desired product, unreacted starting materials, and byproducts. | Utilize appropriate purification techniques such as Size Exclusion Chromatography (SEC) to separate based on size, Ion Exchange Chromatography (IEX) based on charge, or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) based on hydrophobicity.[10][12] |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein
This protocol is designed to minimize the hydrolysis of the activated PEG by separating the activation and conjugation steps.
Materials:
-
This compound
-
Protein with primary amine groups (e.g., lysine residues)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4 (must be amine-free)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microfuge tube, add a 10- to 20-fold molar excess of EDC and Sulfo-NHS over the amount of this compound.
-
Add the this compound stock solution to the EDC/Sulfo-NHS mixture.
-
Incubate for 15-30 minutes at room temperature to generate the Sulfo-NHS ester of this compound.
-
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Conjugation Buffer using a desalting column.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted activated PEG.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
For higher purity, further purification by SEC, IEX, or RP-HPLC may be necessary.[12]
-
Visualizations
Caption: Reaction pathway for this compound conjugation and its primary side reaction.
Caption: A workflow for troubleshooting low yield in this compound conjugation reactions.
References
- 1. This compound, 1347750-72-4 | BroadPharm [broadpharm.com]
- 2. polysciences.com [polysciences.com]
- 4. Fmoc-N-amido-PEG6-acid, 882847-34-9 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
m-PEG6-acid stability issues in aqueous solutions
Welcome to the Technical Support Center for m-PEG6-acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a hydrophilic PEG linker that contains a terminal carboxylic acid. The methoxy cap provides chemical inertness at one end, while the carboxylic acid at the other end can be activated to react with primary amine groups to form a stable amide bond.[1][2] Its hydrophilic polyethylene glycol (PEG) spacer increases the solubility of the molecule it is attached to in aqueous media.[1][2] Common applications include its use in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROTACs, to connect a targeting molecule to a payload.
Q2: What are the main stability concerns for this compound in aqueous solutions?
A2: For the unconjugated this compound, the primary stability concern is the potential for oxidative degradation of the PEG chain, which can be initiated by heat, light, or the presence of transition metals.[3] For conjugated this compound, the stability of the newly formed linkage (e.g., an amide bond) is the main consideration. Amide bonds are generally very stable, but can be susceptible to hydrolysis under harsh pH conditions.[4][5]
Q3: What are the optimal storage conditions for this compound and its aqueous solutions?
A3: Solid this compound should be stored at -20°C, protected from moisture and light.[3] It is recommended to store it under an inert gas like argon or nitrogen with a desiccant.[3] Aqueous solutions of this compound should ideally be prepared fresh for immediate use. For short-term storage, aliquoted solutions can be kept at -20°C for up to a month or at -80°C for up to six months to minimize freeze-thaw cycles.[3]
Q4: How does pH affect the stability of this compound and its conjugates?
A4: The this compound molecule itself is stable across a wide pH range. However, the stability of its conjugates is highly dependent on the linkage formed. For instance, if this compound is conjugated to a molecule via an amide bond, this bond is generally stable. However, extreme pH conditions (highly acidic or basic) can promote hydrolysis of the amide bond over time.[4]
Q5: Can this compound degrade during conjugation reactions?
A5: While this compound itself is relatively stable under typical conjugation conditions, the activated form of the carboxylic acid (e.g., an NHS ester) is susceptible to hydrolysis. This hydrolysis reaction competes with the desired conjugation reaction with an amine.[6] Therefore, it is crucial to perform the coupling reaction immediately after activating the carboxylic acid and to use anhydrous solvents for the activation step to minimize hydrolysis.[4][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Degraded this compound Reagent | Ensure proper storage of solid this compound at -20°C under dry conditions.[3] Before use, allow the reagent to warm to room temperature before opening the vial to prevent condensation.[7] |
| Inefficient Carboxylic Acid Activation | Use fresh, high-quality activation reagents (e.g., EDC, HATU, NHS).[6] Perform the activation step in an anhydrous organic solvent like DMF or DMSO to prevent hydrolysis of the activating agent.[4] |
| Hydrolysis of Activated Ester | The activated ester (e.g., NHS ester) is sensitive to water and has a limited half-life in aqueous solutions. Add the activated this compound to your amine-containing molecule immediately after the activation step.[7] |
| Suboptimal Reaction pH | The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2. The subsequent reaction of the activated ester with a primary amine is optimal at a pH of 7.0-8.0.[8] Use a two-step buffering system if necessary.[7] |
| Presence of Nucleophiles in Buffer | Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles during the activation and coupling steps, as they will compete with the target molecule.[9] |
Issue 2: Instability or Degradation of the Final Conjugate
| Possible Cause | Recommended Solution |
| Hydrolysis of the Linkage | If you suspect hydrolysis of the amide bond, verify the pH of your storage buffer. For long-term stability, store the conjugate at a slightly acidic to neutral pH (e.g., pH 6.0-7.5) and at low temperatures (-20°C or -80°C).[10][11] |
| Oxidative Degradation of the PEG Chain | Protect your conjugate from light and heat.[3] Degas buffers to minimize dissolved oxygen and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.[9] |
| Aggregation of the Conjugate | The conjugation process can sometimes lead to aggregation. Analyze your conjugate by size-exclusion chromatography (SEC) to detect aggregates.[6] If aggregation is an issue, you may need to optimize the conjugation stoichiometry or the buffer conditions. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Primary Amine
This protocol describes a general method for activating the carboxylic acid of this compound using EDC and NHS and subsequent conjugation to an amine-containing molecule.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Amine-containing molecule
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer or anhydrous solvent immediately before use.
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
-
Activation of this compound:
-
Conjugation to Amine:
-
Quenching:
-
Purification:
-
Remove unreacted this compound and other small molecules by dialysis, size-exclusion chromatography, or another suitable purification method.[13]
-
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. This compound, 1347750-72-4 | BroadPharm [broadpharm.com]
- 2. This compound CAS#: 1347750-72-4 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protein Aggregation During m-PEG6-acid Labeling
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting protein aggregation during m-PEG6-acid labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of protein aggregation during my this compound labeling experiment?
A1: Initial signs of protein aggregation can be observed both visually and through analytical techniques. Visually, you might notice the solution becoming cloudy or turbid, or the formation of visible particles or precipitates in the reaction mixture.[1] Analytically, techniques such as Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will indicate an increase in the average particle size and polydispersity.[1]
Q2: What are the common causes of protein aggregation during this compound labeling?
A2: Protein aggregation during PEGylation with this compound is a multifaceted issue that can stem from several factors:
-
Intermolecular Cross-linking: Although this compound is a monofunctional PEG reagent, the presence of diol impurities can lead to unintended cross-linking between protein molecules.[1][2] The activation chemistry using EDC and NHS can also sometimes promote side reactions that lead to cross-linking.
-
High Protein Concentration: Elevated protein concentrations increase the proximity of protein molecules, thereby enhancing the likelihood of intermolecular interactions and aggregation.[1][2]
-
Suboptimal Reaction Conditions: The stability and solubility of a protein are significantly influenced by factors such as pH, temperature, and buffer composition.[1][2] Deviating from the optimal range for your specific protein can expose hydrophobic regions, promoting aggregation.[1]
-
Conformational Changes: The covalent attachment of this compound can alter the surface properties of the protein, potentially inducing conformational changes that favor aggregation.[2]
-
Poor Reagent Quality: Impurities in the this compound or the activating reagents (EDC/NHS) can lead to undesirable side reactions and aggregation.[1]
Q3: How does the PEGylation process itself help in preventing protein aggregation?
A3: PEGylation, when successful, can actually prevent protein aggregation. The attached PEG chain creates a hydrophilic shield around the protein.[2] This shield can mask hydrophobic regions on the protein surface that might otherwise lead to aggregation. Additionally, the steric hindrance provided by the PEG chain can prevent close contact between protein molecules.[2]
Q4: Can the choice of buffer and pH significantly impact aggregation?
A4: Absolutely. The reaction buffer and its pH are critical parameters. The labeling reaction with this compound, which involves the activation of a carboxylic acid to react with primary amines, is pH-dependent. While a pH range of 7.2-8.5 is often optimal for the reaction with primary amines, it is crucial to ensure that this pH is also optimal for the stability of your specific protein.[3] If the reaction pH is close to the protein's isoelectric point (pI), its solubility will be at a minimum, increasing the risk of aggregation.[4]
Q5: What role do excipients play in preventing aggregation?
A5: Excipients are additives that can enhance protein stability.[5][6] They can be included in the reaction buffer to suppress aggregation. Common stabilizing excipients include:
-
Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol are known protein stabilizers.[2]
-
Amino Acids: Arginine and glycine can suppress protein-protein interactions.[2]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[2]
Troubleshooting Guide
If you are encountering protein aggregation during your this compound labeling experiment, follow this step-by-step troubleshooting guide.
Step 1: Systematic Optimization of Reaction Conditions
The first step in troubleshooting aggregation is to systematically optimize the core reaction parameters. It is recommended to perform small-scale screening experiments to identify the optimal conditions for your specific protein.
Table 1: Recommended Starting Ranges and Optimization Strategy for Reaction Parameters
| Parameter | Recommended Starting Range | Optimization Strategy |
| Protein Concentration | 1 - 10 mg/mL[3][7] | Test a range of concentrations (e.g., 1, 5, and 10 mg/mL). Lower concentrations can reduce the likelihood of intermolecular interactions.[1] |
| Molar Ratio of this compound:Protein | 5:1 to 20:1[7] | Start with a lower molar ratio and gradually increase it. A high excess of PEG can sometimes lead to aggregation.[5] |
| Molar Ratio of EDC:PEG | 2:1[7] | Maintain this ratio as a starting point, but consider slight variations if aggregation persists. |
| Molar Ratio of NHS:PEG | 2:1[7] | Similar to the EDC:PEG ratio, keep this as a starting point for optimization. |
| Reaction pH | 7.2 - 8.5[3] | Screen a range of pH values within this range, keeping in mind the optimal stability pH for your protein. |
| Reaction Temperature | 4°C to Room Temperature[3] | Lowering the temperature to 4°C can slow down the reaction rate and may favor intramolecular modification over intermolecular cross-linking, thus reducing aggregation.[2][5] |
| Reaction Time | 30 minutes - 4 hours[3] | Optimize the incubation time. Shorter reaction times at room temperature or longer times at 4°C can be tested. |
Step 2: Incorporate Stabilizing Excipients
If optimizing the reaction conditions alone does not resolve the aggregation issue, the next step is to introduce stabilizing excipients into your reaction buffer.
Table 2: Common Stabilizing Excipients and Their Recommended Concentrations
| Excipient Type | Examples | Recommended Starting Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Glycerol[2] | 0.25 - 1 M |
| Amino Acids | Arginine, Glycine[2] | 50 - 250 mM |
| Surfactants | Polysorbate 20, Polysorbate 80[2] | 0.01% - 0.1% (w/v) |
Step 3: Control the Reaction Rate
A rapid reaction rate can sometimes favor intermolecular cross-linking. Slowing down the reaction can provide more control and reduce aggregation.
-
Lower the Temperature: As mentioned in Step 1, performing the reaction at 4°C will decrease the reaction rate.[2]
-
Stepwise Addition of Activated PEG: Instead of adding the entire volume of the activated this compound solution at once, add it in smaller aliquots over a period of time.[2][5] This maintains a lower instantaneous concentration of the reactive PEG species.
Step 4: Analytical Characterization of Aggregation
It is crucial to have reliable methods to detect and quantify protein aggregation throughout your troubleshooting process.
Table 3: Analytical Techniques for Monitoring Protein Aggregation
| Technique | Principle | Information Provided |
| Visual Inspection | Direct observation | Presence of turbidity or visible precipitates.[1] |
| Turbidity Measurement | Light scattering by particles | Quantitative measure of solution cloudiness (e.g., absorbance at 350-600 nm).[2] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius | Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates.[1][5] |
| Dynamic Light Scattering (DLS) | Fluctuations in scattered light intensity | Provides information on average particle size, size distribution, and polydispersity.[1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of a Protein
This protocol describes the general steps for labeling a protein with this compound using EDC/NHS chemistry.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Purification system (e.g., SEC)
Procedure:
-
Protein Preparation: Ensure your protein is in the desired conjugation buffer at a concentration between 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Activation of this compound:
-
Dissolve the this compound in Activation Buffer.
-
Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add the EDC and NHS solutions to the this compound solution. A typical molar ratio is 2:1 for both EDC:PEG and NHS:PEG.[7]
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Labeling Reaction:
-
Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized (e.g., starting at 10:1).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction: Stop the reaction by adding the quenching buffer to react with any excess activated PEG.
-
Purification: Purify the PEGylated protein from unreacted PEG and byproducts using a suitable method such as Size Exclusion Chromatography (SEC).
-
Characterization: Analyze the purified conjugate using SDS-PAGE and/or mass spectrometry to determine the degree of PEGylation and assess for any aggregation using SEC or DLS.
Protocol 2: Screening for Optimal Buffer Conditions
This protocol provides a framework for screening different buffer conditions to minimize aggregation.
Procedure:
-
Prepare a Matrix of Buffers: Prepare a series of small-scale reactions in a multi-well plate or microcentrifuge tubes. Vary one parameter at a time (e.g., pH, excipient type, excipient concentration) while keeping others constant.
-
Perform Labeling Reaction: Initiate the this compound labeling reaction in each of the different buffer conditions as described in Protocol 1.
-
Monitor Aggregation: After the incubation period, assess the level of aggregation in each reaction. This can be done through:
-
Quantitative Analysis: For the most promising conditions with low aggregation, perform a more detailed analysis using SEC or DLS to quantify the amount of soluble aggregate.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
how to assess the degree of PEGylation with m-PEG6-acid
Here is a technical support center guide for assessing the degree of PEGylation with m-PEG6-acid.
Technical Support Center: this compound PEGylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when assessing the degree of protein PEGylation using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein PEGylation?
A1: this compound is a monofunctional polyethylene glycol (PEG) derivative. It features a methoxy group (-OCH₃) at one end and a terminal carboxylic acid (-COOH) at the other. The carboxylic acid group can be activated to react with primary amine groups (e.g., the ε-amine of lysine residues or the N-terminus) on a protein to form a stable amide bond. This process, known as PEGylation, is used to improve the therapeutic properties of proteins, such as increasing their solubility, stability, and circulation half-life.[1] The reaction typically requires coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.[2][3][4]
Q2: What are the primary analytical methods to determine the degree of PEGylation?
A2: Several techniques are used to assess the degree of PEGylation, each with its own advantages and limitations. The most common methods are:
-
SDS-PAGE: Provides a qualitative or semi-quantitative assessment based on the apparent increase in molecular weight.[1][5]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can separate and quantify different PEGylated species.[1][6][7][]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS provides the most accurate determination of molecular weight and the distribution of PEGylated species.[1][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative determination and provides detailed structural information.[9][11][12]
Q3: Why does my PEGylated protein appear as a broad or smeared band on an SDS-PAGE gel?
A3: A broad band is a common characteristic of PEGylated proteins on SDS-PAGE.[5][13] This is due to two main factors:
-
Heterogeneity of PEGylation: The PEGylation reaction can result in a mixture of protein species with different numbers of attached PEG molecules (e.g., mono-, di-, tri-PEGylated).
-
Polydispersity of PEG: The PEG polymer itself has a range of molecular weights, contributing to the mass distribution of the final conjugate.[13] The interaction between the PEG chains and the SDS detergent can also affect migration, leading to band broadening.[5]
Q4: How do I calculate the degree of PEGylation from MALDI-TOF mass spectrometry data?
A4: MALDI-TOF MS directly measures the molecular weight (MW) of the different species in your sample. To calculate the degree of PEGylation:
-
Determine the average molecular weight of your unmodified protein and the different PEGylated species from the mass spectrum.
-
Calculate the mass difference between a PEGylated peak and the unmodified protein peak.
-
Divide this mass difference by the molecular weight of a single this compound molecule. The result is the number of PEG molecules attached to that protein species.[9]
Degree of PEGylation = (MWPEGylated Protein - MWUnmodified Protein) / MWthis compound
Q5: What does an earlier elution time in Size-Exclusion Chromatography (SEC) signify?
A5: In SEC, molecules are separated based on their hydrodynamic volume (size in solution).[14] The attachment of PEG chains significantly increases the protein's hydrodynamic radius. Therefore, the PEGylated protein will elute earlier from the SEC column compared to the smaller, unmodified native protein.[9][14] Aggregates will elute even earlier, while free, unreacted PEG will elute later than the native protein.[14]
Troubleshooting Guide
This guide addresses common issues during the PEGylation reaction and subsequent analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction: Low or No PEGylation | 1. Degraded Reagents: this compound or coupling agents (EDC/NHS) may have degraded due to moisture.[15] 2. Suboptimal pH: The reaction pH is critical. Amine reactivity is favored at pH 7-9, but NHS ester hydrolysis also increases at higher pH.[6][16] 3. Inefficient Activation: The carboxylic acid on the PEG was not properly activated before adding to the protein.[15] 4. Buffer Interference: The presence of primary amines (e.g., Tris) or carboxylates in the reaction buffer will compete with the reaction. | 1. Use fresh, high-quality reagents and store them under anhydrous conditions.[15] 2. Maintain the reaction pH within the optimal range (typically 7.5-8.5). Perform a pH optimization experiment.[16] 3. Ensure a two-step reaction: first, activate the this compound with EDC/NHS for 15-30 minutes, then add this mixture to the protein solution.[3] 4. Use amine-free and carboxylate-free buffers like PBS or HEPES.[17] |
| Analysis (MALDI-TOF): No Signal or Weak Signal | 1. PEG Interference: The PEG polymer can interfere with the sample/matrix co-crystallization process.[13] 2. Incorrect Matrix: The chosen matrix may not be suitable for your PEGylated protein. 3. Suboptimal Instrument Settings: Laser power may be too high or too low; the instrument may be in the wrong mode. | 1. Try a "sandwich" spotting technique where the sample is layered between two layers of matrix.[13] 2. For larger proteins (>10 kDa), use sinapinic acid (SA). For smaller molecules, α-cyano-4-hydroxycinnamic acid (CHCA) is often effective.[13] 3. Optimize laser power. For large, heterogeneous molecules, use the linear mode for better ion detection.[13] |
| Analysis (HPLC): Poor Peak Resolution | 1. Inappropriate Column: The selected column (e.g., pore size for SEC, stationary phase for RP-HPLC) is not suitable for separating the species. 2. Suboptimal Mobile Phase: The mobile phase composition may not be optimal for separation. For SEC, interactions between PEG and the column matrix can cause tailing. | 1. For SEC, ensure the column's fractionation range is appropriate for your native and PEGylated protein. For RP-HPLC, C4 or C8 columns are often used for proteins.[3][18] 2. For SEC, adding an organic modifier like isopropanol or acetonitrile to the mobile phase can reduce non-specific interactions.[14][19] For RP-HPLC, optimize the gradient elution. |
Data Presentation
Comparison of Key Analytical Techniques
| Analytical Technique | Principle of Separation/Detection | Advantages | Disadvantages | Quantitative Capability |
| SDS-PAGE | Electrophoretic mobility based on apparent size after denaturation.[1] | Simple, cost-effective, widely available, good for screening.[5] | Provides apparent MW which can be inaccurate; band broadening is common.[5] | Semi-quantitative (based on band intensity).[5] |
| SEC-HPLC | Separation based on hydrodynamic volume.[9][14] | Robust method for separating species of different sizes (aggregates, PEGylated, native protein).[9] | Does not provide absolute MW without calibration standards.[9] | Quantitative (based on peak area).[3] |
| RP-HPLC | Separation based on hydrophobicity.[1] | High resolution, can often resolve different degrees of PEGylation and isomers.[1] | Method development can be complex; may provide poor resolution for large PEGs.[5] | Quantitative (based on peak area).[3] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of ionized molecules.[1] | Provides direct and accurate MW, distribution of PEGylated species, and can identify modification sites.[1][9] | Can be complex to interpret for highly heterogeneous samples.[9] | Highly accurate and quantitative. |
Experimental Protocols & Visualizations
Protocol 1: General Protein PEGylation with this compound
This protocol describes a two-step conjugation using EDC/NHS chemistry to couple this compound to primary amines on a protein.
Materials:
-
Protein solution (in amine-free buffer like PBS or MES, pH 7.2-7.5)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC column or dialysis tubing)
Procedure:
-
Activation of this compound:
-
PEGylation Reaction:
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. This consumes any unreacted activated PEG.[3]
-
-
Purification:
-
Remove unreacted PEG, EDC, NHS, and byproducts via size-exclusion chromatography (SEC) or dialysis.[3]
-
Protocol 2: Analysis by SDS-PAGE
Procedure:
-
Sample Preparation: Prepare samples of the un-PEGylated protein (control), the crude reaction mixture, and the purified PEGylated protein. Mix each with SDS-PAGE loading buffer.[3]
-
Loading: Load the samples and a molecular weight marker into the wells of a 4-12% gradient gel.[3]
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.[3]
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize all proteins.[3] Optionally, a barium-iodide stain can be used to specifically visualize the PEG component.[5]
-
Analysis: A successful PEGylation will show a band or smear at a higher apparent molecular weight for the PEGylated samples compared to the unmodified protein control.[3] The presence of a band corresponding to the unmodified protein in the purified sample lane indicates incomplete separation.
Protocol 3: Analysis by Size-Exclusion Chromatography (SEC-HPLC)
Procedure:
-
System Preparation: Equilibrate an appropriate SEC column (e.g., with a fractionation range suitable for 10-150 kDa) with the mobile phase. A common mobile phase is 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.[19]
-
Sample Injection: Inject a filtered sample of the purified PEGylated protein. Also, run controls of the unmodified protein and the free PEG reagent.
-
Chromatography: Perform an isocratic elution at a constant flow rate (e.g., 0.5 mL/min).[14]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Analysis: Compare the retention times. The PEGylated protein should elute earlier than the unmodified protein. The relative peak areas can be used to quantify the purity of the conjugate.[3]
Protocol 4: Analysis by MALDI-TOF Mass Spectrometry
Procedure:
-
Matrix Preparation: Prepare a saturated solution of a matrix like sinapinic acid (for proteins >10 kDa) in a solvent of 50% acetonitrile / 0.1% trifluoroacetic acid (TFA).[13]
-
Sample Preparation: Dissolve the purified PEGylated protein and the unmodified control in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA).[13]
-
Spotting (Dried-Droplet Method): Mix the sample and matrix solutions (e.g., in a 1:10 sample:matrix ratio). Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[13]
-
Data Acquisition: Acquire the mass spectrum in linear mode, optimizing the laser power to achieve a good signal-to-noise ratio.[13]
-
Data Analysis: Identify the peaks corresponding to the unmodified protein and the various PEGylated species. Calculate the degree of PEGylation based on the mass shift.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to m-PEG6-acid and Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that profoundly influences the stability, pharmacokinetics, and efficacy of bioconjugates. Among the diverse array of available linkers, m-PEG6-acid, a monodisperse PEG derivative with a terminal carboxylic acid, has emerged as a versatile tool. This guide provides an objective comparison of this compound with other PEG linkers, supported by experimental data and detailed protocols, to facilitate the rational design of next-generation therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The Role and Properties of this compound
This compound is a heterobifunctional linker composed of a methoxy-capped six-unit polyethylene glycol chain and a terminal carboxylic acid. The PEG spacer enhances the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and prolong circulation half-life.[1][2] The terminal carboxylic acid allows for covalent attachment to amine-containing molecules, such as lysine residues on proteins, through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry.[3]
Comparison of this compound with Other PEG Linkers
The performance of a bioconjugate is significantly influenced by the properties of the PEG linker, including its length, architecture (linear vs. branched), and the nature of its reactive functional groups.
Impact of PEG Chain Length
The length of the PEG chain is a critical parameter that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of a conjugate.[4] Generally, increasing the PEG linker length correlates with a longer plasma half-life and, in some cases, improved in vivo efficacy.[4][5] However, this can be accompanied by a decrease in in vitro cytotoxicity, presenting a trade-off that requires careful optimization for each specific application.[1][4] While direct comparative studies for a full m-PEGn-acid series are not extensively published, the following tables summarize the general trends observed with varying PEG chain lengths in ADCs.
Table 1: Impact of PEG Chain Length on ADC In Vitro Cytotoxicity (IC50)
| Linker Type (Illustrative) | Payload | Cell Line | IC50 (nM) | Potency Trend with Increasing PEG Length |
| ADC with Short PEG Chain (e.g., PEG2-4) | MMAE | L540cy | Lower (Higher Potency) | Potency may decrease |
| ADC with Medium PEG Chain (e.g., PEG6-8) | MMAE | L540cy | Intermediate | - |
| ADC with Long PEG Chain (e.g., PEG12-24) | MMAE | L540cy | Higher (Lower Potency) | Potency may decrease |
Note: Lower IC50 values indicate higher potency. The data highlights that while PEGylation can be beneficial for pharmacokinetics, excessively long PEG chains may reduce in vitro cytotoxicity in some contexts.[1]
Table 2: Influence of PEG Chain Length on ADC Pharmacokinetics (PK) in Mice
| Linker Type (Illustrative) | Plasma Half-life (t1/2, hours) | Clearance (mL/hr/kg) | Tumor Accumulation | PK Trend with Increasing PEG Length |
| Non-PEGylated ADC | Shorter | Higher | Lower | - |
| ADC with PEG2-4 | Intermediate | Intermediate | Intermediate | Improved PK |
| ADC with PEG8-12 | Longer | Lower | Higher | Significantly Improved PK |
| ADC with PEG24 | Longest | Lowest | Highest | Significantly Improved PK |
Note: Longer PEG chains generally lead to a longer plasma half-life and reduced clearance, which can result in greater accumulation of the ADC in the tumor tissue.[1][5]
Comparison with Other Functional Groups
While this compound utilizes a carboxylic acid for conjugation, other PEG linkers possess different reactive moieties. The choice of functional group dictates the conjugation chemistry and the stability of the resulting linkage.
Table 3: Comparison of Common PEG Linker Functional Groups
| Functional Group | Reactive Towards | Resulting Bond | Stability | Common Applications |
| Carboxylic Acid (e.g., this compound) | Primary Amines | Amide | High | Protein modification, PROTAC synthesis |
| N-hydroxysuccinimide (NHS) Ester | Primary Amines | Amide | High | Pre-activated linker for amine coupling |
| Maleimide | Thiols (Sulfhydryls) | Thioether | Generally High | Site-specific conjugation to cysteines |
| Azide/Alkyne | Alkyne/Azide | Triazole | High | Click chemistry, bioorthogonal labeling |
| Aldehyde/Ketone | Hydrazides, Aminooxy | Hydrazone, Oxime | pH-dependent | pH-sensitive drug release |
| Disulfide | Disulfide | Reductively Cleavable | Intracellular drug release |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates.
Protocol 1: Conjugation of this compound to an Antibody
Objective: To conjugate this compound to an antibody via available lysine residues.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in an anhydrous organic solvent like DMF or DMSO.
-
In a separate reaction, dissolve the antibody in Activation Buffer.
-
Add a 5- to 10-fold molar excess of both EDC and NHS to the antibody solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups on the antibody.
-
-
Conjugation:
-
Immediately add a 10- to 50-fold molar excess of the this compound solution to the activated antibody.
-
Adjust the reaction pH to 7.2-8.0 by adding Conjugation Buffer to facilitate the reaction with the amine.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the antibody-PEG conjugate from excess reagents using a desalting column or dialysis against PBS.
-
Characterization: Characterize the conjugate to determine the degree of labeling and purity using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry.
Protocol 2: Synthesis of a PROTAC using a PEG6 Linker
Objective: To synthesize a PROTAC by sequentially coupling an E3 ligase ligand and a protein of interest (POI) ligand to a PEG6 linker.
Materials:
-
Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-amine)
-
Thiol-PEG6-acid
-
Maleimide-functionalized POI Ligand (warhead)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
Amide Coupling:
-
Under a nitrogen atmosphere, dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Thiol-PEG6-acid to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Thiol-Maleimide Conjugation:
-
Dissolve the maleimide-functionalized POI ligand in a suitable solvent (e.g., DMF or a buffer).
-
Add the E3 Ligand-PEG6-Thiol intermediate from the previous step to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification: Purify the final PROTAC using preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.[6]
Visualizing Workflows and Pathways
Antibody-Drug Conjugate (ADC) Mechanism of Action
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
PROTAC Synthesis and Mechanism Workflow
Caption: General workflow for PROTAC synthesis and mechanism of action.
Conclusion
The selection of a PEG linker is a critical step in the design of bioconjugates, with a direct impact on their therapeutic index. This compound offers a balance of hydrophilicity and a reactive handle for stable amide bond formation. The length of the PEG chain must be carefully optimized; while longer chains can improve pharmacokinetics and in vivo efficacy, they may also decrease in vitro potency.[1][5] The data suggests that a balance must be struck to achieve the desired stability in circulation and efficient payload delivery or protein degradation at the target site. This guide provides a framework for comparing different PEG linkers and the necessary experimental protocols to evaluate their performance in the context of ADC and PROTAC development.
References
A Comparative Guide to the Validation of m-PEG6-acid Conjugation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of novel therapeutics and research tools. The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biomolecules. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for validating the successful conjugation of m-PEG6-acid to a model peptide.
This guide offers detailed experimental protocols, comparative data, and visual workflows to assist in the accurate characterization of PEGylated molecules. This compound is a monofunctional PEGylation reagent with a terminal carboxylic acid group, which can be activated to react with primary amines (e.g., lysine residues or the N-terminus) on proteins and peptides.
Comparative Analysis of Validation Techniques
Mass spectrometry is a powerful tool for confirming PEGylation, offering direct and accurate molecular weight information. However, other techniques can provide complementary information and may be more suitable for routine analysis or for assessing specific attributes of the conjugate.
| Analytical Technique | Principle | Information Provided | Resolution | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Confirms the precise mass increase corresponding to the addition of the this compound linker. Can determine the degree of PEGylation. | Very High | Moderate | Unambiguous confirmation of conjugation and determination of modification extent.[1][2] | Can be complex to interpret for heterogeneous samples. Requires specialized instrumentation. |
| HPLC (RP-HPLC & SEC) | Separation based on hydrophobicity (RP-HPLC) or hydrodynamic volume (SEC). | Purity of the conjugate, separation of PEGylated from un-PEGylated species, and detection of aggregates.[3][4] | High | High | Robust, quantitative, and can be used for preparative purification.[3] | Indirect confirmation of conjugation. Peak broadening can occur with PEGylated molecules in RP-HPLC.[3] |
| SDS-PAGE | Separation based on the apparent molecular weight in a polyacrylamide gel. | Visual confirmation of an increase in molecular weight upon PEGylation.[5][6] | Low to Moderate | High | Simple, widely available, and cost-effective for initial screening.[5] | Provides apparent molecular weight, which can be inaccurate for PEGylated proteins. Bands can be broad and smeared.[7][8][9] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the covalent linkage and the integrity of the PEG moiety. Can quantify the degree of PEGylation.[10][11][12] | Very High | Low | Provides detailed structural insights into the conjugate.[13] | Requires high sample concentrations and specialized expertise for data interpretation. Less sensitive than MS. |
Mass Spectrometry for Definitive Validation
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common mass spectrometry techniques for analyzing PEGylated biomolecules.
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | A laser desorbs and ionizes the sample embedded in a matrix. The time-of-flight analyzer measures the m/z.[14] | A high voltage is applied to a liquid sample, creating charged droplets from which ions are released as the solvent evaporates.[14] |
| Primary Information | Provides the average molecular weight and the degree of PEGylation.[14] | Can provide detailed structural information and is readily coupled with liquid chromatography (LC) for online separation and analysis.[14] |
| Sample Preparation | Simpler, involving co-crystallization with a matrix.[14] | More complex, requiring the sample to be in a volatile buffer.[14] |
| Data Complexity | Generally produces singly charged ions, leading to simpler spectra.[14] | Often produces multiply charged ions, which can lead to more complex spectra requiring deconvolution.[14] |
Experimental Protocols
Protocol 1: this compound Conjugation to a Model Peptide via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a model peptide (e.g., a peptide with a lysine residue) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Model Peptide (with at least one primary amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[15]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[15]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[15]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Dissolve the model peptide in Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer at a concentration of 10 mg/mL each.
-
-
Activation of this compound:
-
In a reaction tube, mix a 10 to 20-fold molar excess of this compound with a corresponding molar equivalent of EDC and NHS in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG ester.
-
-
Conjugation Reaction:
-
Add the activated m-PEG6-NHS ester solution to the peptide solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Protocol 2: Mass Spectrometry Analysis of the Conjugate
This protocol provides a general procedure for the analysis of the PEGylated peptide using LC-ESI-MS.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/HPLC system.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Mass Range: m/z 200 - 2000
-
Data Acquisition: Full scan MS.
Data Presentation: Quantitative Validation
Successful conjugation is confirmed by the appearance of a new peak in the mass spectrum corresponding to the molecular weight of the peptide plus the mass of the this compound linker.
Table 1: Illustrative Mass Spectrometry Data for this compound Conjugation to a Model Peptide
| Analyte | Molecular Formula | Monoisotopic Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Shift (Da) |
| Model Peptide | C₄₀H₆₂N₁₀O₁₂ | 874.45 | 875.46 | 875.46 | - |
| This compound | C₁₃H₂₆O₈ | 310.16 | 311.17 | - | - |
| Peptide-PEG6 Conjugate | C₅₃H₈₆N₁₀O₁₉ | 1166.61 | 1167.62 | 1167.62 | 292.16 |
Note: The mass shift of 292.16 Da corresponds to the mass of the m-PEG6 moiety after the loss of H₂O during the amide bond formation (310.16 Da - 18.01 Da).
Visualization of Experimental Workflow and Logic
Caption: Workflow for this compound conjugation and mass spectrometry validation.
Caption: Logical flow for interpreting mass spectrometry data of a PEGylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 8. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to m-PEG6-Acid vs. Longer PEG Chains for PROTAC Efficacy
In the pioneering field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic approach. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture consists of three components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is not merely a spacer but a critical determinant of the PROTAC's overall performance, profoundly influencing its efficacy, solubility, and pharmacokinetic properties.[1][2][3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[4][5][6] This guide provides an objective, data-driven comparison of PROTACs featuring a mid-length PEG6 linker (as would be derived from m-PEG6-acid) against those with longer PEG chains, offering researchers a clear perspective on the impact of linker length.
The Pivotal Role of PEG Linker Length in PROTAC Function
The efficacy of a PROTAC is fundamentally tied to its ability to form a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[1][7] The length of the PEG linker is a paramount parameter in this process, as it dictates the spatial arrangement and orientation of the two proteins.[][9][10]
-
Short Linkers: A linker that is too short can introduce steric hindrance, physically preventing the POI and E3 ligase from coming together effectively to form a stable complex.[6][7][9]
-
Long Linkers: Conversely, an excessively long and flexible linker can result in a non-productive or unstable ternary complex.[6][][9] The increased conformational freedom comes with a higher entropic penalty upon binding, which can decrease the stability of the complex.[9] Furthermore, longer PEG chains increase a PROTAC's molecular weight and polar surface area, which can negatively impact its ability to passively diffuse across the cell membrane.[11][12]
-
Optimal Length: For any given POI-E3 ligase pair, there is an optimal linker length that balances these factors, enabling the formation of a stable complex with the correct geometry for efficient ubiquitination.[5][9] This optimal length must be determined empirically.[7]
The general mechanism of action for a PROTAC is illustrated below.
Caption: PROTACs facilitate the formation of a ternary complex, leading to POI ubiquitination and proteasomal degradation.
Quantitative Comparison of PROTACs with Varying PEG Linker Lengths
Systematic variation of linker length is a cornerstone of PROTAC optimization.[13] The following tables summarize quantitative data from multiple studies, illustrating the impact of PEG linker length on degradation potency and cell permeability for various targets.
Table 1: Impact of PEG Linker Length on Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
-
DC₅₀: The concentration of a PROTAC required to degrade 50% of the target protein. Lower values indicate higher potency.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved. Higher values signify greater efficacy.
| Target Protein | E3 Ligase | Linker Length (PEG Units) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | VHL | 4 | 24 | >95 | [5] |
| 5 | 1.8 | >98 | [5] | ||
| 6 | 3.1 | >98 | [5] | ||
| 7 | 10 | >90 | [5] | ||
| BTK | CRBN | 3 | 40 | ~85 | [7] |
| 4 | 10 | >90 | [7] | ||
| 5 | 4 | ~95 | [7] | ||
| 6 | 8 | >95 | [7] | ||
| ERα | VHL | 12-atom (~PEG3) | >1000 | <20 | [13][14] |
| 16-atom (~PEG4) | 26 | ~80 | [13][14] | ||
| 20-atom (~PEG6) | >200 | <40 | [13] | ||
| CDK9 | CRBN | 3 | 12.5 | 85 | [3] |
| 4 | 6.3 | 90 | [3] | ||
| 5 | 8.7 | 88 | [3] | ||
| 6 | 15.2 | 80 | [3] |
Data is compiled from multiple sources for illustrative purposes and may involve different cell lines and experimental conditions.
Analysis: The data clearly shows that a "one-size-fits-all" approach to linker length is not viable. For the BRD4/VHL and BTK/CRBN systems, a PEG5 linker appears optimal.[5][7] However, for ERα degradation, a slightly shorter 16-atom linker (~PEG4) was significantly more potent than both shorter and longer alternatives.[13][14] This underscores the necessity of empirically testing a range of linker lengths for each new PROTAC system.
Table 2: Impact of PEG Linker Length on Cell Permeability
Cell permeability is a critical factor for PROTAC efficacy, as the molecule must enter the cell to reach its target. The Parallel Artificial Membrane Permeability Assay (PAMPA) is often used to measure passive diffusion, yielding an apparent permeability coefficient (Pₑ). Lower Pₑ values indicate lower passive permeability.
| PROTAC Series | Linker Modification | MW ( g/mol ) | HBA | PAMPA Pₑ (x 10⁻⁶ cm/s) | Reference |
| VHL-based | 1-unit PEG | 884 | 12 | 0.005 | [12] |
| 2-unit PEG | 928 | 13 | 0.002 | [12] | |
| BRD-targeting | 0-unit PEG | 848 | 11 | 0.11 | [11] |
| 1-unit PEG | 892 | 12 | 0.08 | [11] | |
| 2-unit PEG | 936 | 13 | 0.04 | [11] |
HBA: Hydrogen Bond Acceptors
Analysis: A clear trend of decreasing permeability with increasing PEG linker length is observed.[11][12] Each additional PEG unit increases the molecular weight and the number of hydrogen bond acceptors, both of which are properties that typically reduce passive diffusion across the lipophilic cell membrane.[12] While PEG linkers can improve solubility, excessive length can create a permeability barrier, preventing the PROTAC from reaching its intracellular target.[11]
Key Experimental Methodologies
Accurate and reproducible data are essential for the rational design of PROTACs. Below are detailed protocols for key experiments cited in this guide.
Western Blotting for Protein Degradation
This assay is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7 for ERα, Ramos for BTK) at a density to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with a serial dilution of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software to determine DC₅₀ and Dₘₐₓ values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for the Structural Confirmation of m-PEG6-acid
For researchers, scientists, and drug development professionals, the precise structural confirmation of reagents such as methoxy-polyethylene glycol-acid (m-PEG6-acid) is critical for ensuring the reproducibility and success of their work in bioconjugation, drug delivery, and the development of therapeutics. This guide provides an objective comparison of the primary analytical techniques used to verify the structure of this compound, supported by expected experimental data and detailed methodologies.
Comparison of Key Analytical Methods
A multi-faceted analytical approach is essential for the unambiguous structural elucidation of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. High-Performance Liquid Chromatography (HPLC) is also a crucial tool for assessing purity.
| Analytical Technique | Information Provided | Resolution & Sensitivity | Key Advantages | Potential Limitations |
| ¹H NMR Spectroscopy | Provides detailed information on the chemical environment of protons, confirming the presence of the methoxy group, the polyethylene glycol (PEG) backbone, and the terminal acid group.[1][2] | High resolution, moderate sensitivity. | Excellent for structural elucidation and can be used for quantitative analysis (qNMR).[2][3] | Complex spectra for larger PEG chains, potential for overlapping signals. |
| ¹³C NMR Spectroscopy | Identifies the different carbon environments within the molecule, corroborating the structure determined by ¹H NMR.[1][2] | Lower sensitivity than ¹H NMR, requires more sample or longer acquisition times. | Provides complementary structural information and confirms the carbon backbone.[2] | Can be time-consuming to acquire a spectrum with a good signal-to-noise ratio. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound with high accuracy, confirming the overall chemical formula.[1][4] | High resolution and high sensitivity (pg-fg range).[5] | Provides accurate mass determination and can identify impurities.[1][5] | May not provide detailed structural information on its own; fragmentation may be required. |
| FTIR Spectroscopy | Identifies the functional groups present in the molecule, such as the C-O-C ether linkages of the PEG chain and the C=O of the carboxylic acid.[6][7] | Moderate resolution and sensitivity. | Fast and non-destructive, good for confirming the presence of key functional groups.[6] | Does not provide detailed information on the carbon skeleton or stereochemistry. |
| HPLC/UPLC | Assesses the purity of the compound and separates it from starting materials and byproducts.[5][8] | High resolution, moderate sensitivity. | Robust, quantitative, and easily automated for purity assessment.[5] | May not resolve structurally similar impurities without a mass spectrometer as a detector.[5] |
Expected Quantitative Data for this compound
The following table summarizes the expected quantitative data from the analysis of this compound (Molecular Formula: C₁₄H₂₈O₈, Molecular Weight: 324.37 g/mol ).[9]
| Analytical Method | Parameter | Expected Value/Observation for this compound | Notes |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~3.64 ppm (m, PEG backbone, -OCH₂CH₂O-) | The multiplet from the repeating ethylene glycol units is a prominent feature. |
| ~3.54 ppm (t, -CH₂-O-) | Triplet corresponding to the methylene group adjacent to the ether linkage of the terminal methoxy group. | ||
| ~3.38 ppm (s, methoxy group, -OCH₃) | A sharp singlet for the three protons of the terminal methyl group. | ||
| ~2.62 ppm (t, -CH₂-COOH) | Triplet for the methylene group alpha to the carboxylic acid. | ||
| ~3.75 ppm (t, -CH₂-CH₂-COOH) | Triplet for the methylene group beta to the carboxylic acid. | ||
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | ~70.0-72.0 ppm (PEG backbone, -OCH₂CH₂O-) | Multiple peaks are expected for the carbons of the PEG backbone. |
| ~59.0 ppm (methoxy group, -OCH₃) | Signal for the carbon of the terminal methoxy group. | ||
| ~34.0 ppm (-CH₂-COOH) | Signal for the carbon alpha to the carboxylic acid. | ||
| ~68.0 ppm (-CH₂-CH₂-COOH) | Signal for the carbon beta to the carboxylic acid. | ||
| ~176.0 ppm (-COOH) | Signal for the carbonyl carbon of the carboxylic acid. | ||
| Mass Spectrometry (ESI+) | Expected Ion Adducts | [M+H]⁺: 325.1857 | [M+Na]⁺: 347.1676 |
| [M+K]⁺: 363.1415 | |||
| FTIR | Peak Position (cm⁻¹) | ~2880 cm⁻¹ (C-H stretch) | Characteristic of the methylene groups in the PEG backbone.[10] |
| ~1730 cm⁻¹ (C=O stretch) | Indicates the presence of the carboxylic acid group. | ||
| ~1100 cm⁻¹ (C-O-C stretch) | A strong and characteristic band for the ether linkages in the PEG chain.[6][10] | ||
| ~3400 cm⁻¹ (O-H stretch) | A broad band indicating the hydroxyl group of the carboxylic acid.[10] |
Analytical Workflow
A logical workflow ensures a comprehensive and efficient structural confirmation of this compound. The process begins with assessing purity, followed by detailed structural elucidation using spectroscopic methods.
Caption: A typical workflow for the purity assessment and structural confirmation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC/UPLC)
Objective: To determine the purity of the this compound sample.[5]
Methodology: Reversed-phase HPLC (RP-HPLC) is commonly used to separate polar molecules like PEGs.[1]
-
System: HPLC or UPLC system with a UV detector, or preferably a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) as PEGs lack a strong chromophore.[1][10]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8][11]
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.[5][8]
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile (ACN).[5][8]
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20-30 minutes is a typical starting point.[8]
-
Flow Rate: 0.8-1.2 mL/min for HPLC or 0.2-0.5 mL/min for UPLC.[5]
-
Detection: UV absorbance at 210-214 nm or using CAD/ELSD.[5][8]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a water/ACN mixture, to a concentration of approximately 1 mg/mL.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural elucidation of the this compound molecule.[1]
Methodology: Both ¹H and ¹³C NMR spectra are acquired to confirm the complete structure.
-
System: High-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.[2][8]
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typically, 16-32 scans are sufficient.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The chemical shifts, signal integrations (for ¹H NMR), and multiplicities are analyzed to assign the signals to the respective protons and carbons in the this compound structure.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the this compound.[1]
Methodology: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like PEGs and is often coupled with an HPLC system (LC-MS).[1][4]
-
System: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is preferred for accurate mass determination.[5]
-
Ionization Source: Electrospray Ionization (ESI).[5]
-
Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) and other adducts like [M+Na]⁺ and [M+K]⁺.[5][11]
-
Sample Preparation: The sample is typically introduced via an LC system as described above. For direct infusion, prepare a dilute solution (1-10 µM) in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of formic acid.[12]
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and confirm that the measured mass corresponds to the theoretical mass of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in this compound.[6]
Methodology: The sample is analyzed to obtain an infrared absorption spectrum.
-
System: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups to confirm the presence of the ether linkages and the carboxylic acid moiety.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C14H28O8 | CID 60146169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of Synthesized m-PEG6-acid
For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of m-PEG6-acid, a hydrophilic linker commonly used in bioconjugation and drug delivery. This guide presents a comparative analysis of key analytical techniques, supported by experimental data, to facilitate the selection of the most appropriate purity assessment strategy.
Comparison of Analytical Techniques for Purity Assessment
A multi-pronged approach is often optimal for a thorough purity assessment of this compound. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC) with various detectors and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Key Analytical Methods for this compound Purity Assessment
| Analytical Method | Common Detector(s) | Key Purity Parameters Measured | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | - Purity percentage (area %) - Detection of non-volatile impurities - Separation of closely related structural analogs | - High sensitivity for non-volatile compounds, even those without a UV chromophore.[1][2] - Excellent resolution for separating compounds based on polarity.[3] - Can be coupled with MS for definitive impurity identification. | - Response factors can vary between compounds for CAD and ELSD, potentially affecting the accuracy of relative quantification without proper calibration. - MS detection can be affected by ion suppression.[1] |
| Quantitative NMR (qNMR) | - | - Absolute purity determination - Structural confirmation of the main component and impurities - Quantification of residual solvents and starting materials | - Provides absolute quantification without the need for a specific reference standard of the analyte. - Highly specific and provides detailed structural information.[4] - Non-destructive technique.[5] | - Lower sensitivity compared to HPLC-MS for trace impurities.[6] - Requires a certified internal standard for absolute quantification.[7] - Signal overlap can complicate quantification in complex mixtures.[8] |
Potential Impurities in Synthesized this compound
During the synthesis of this compound, several impurities can be generated. Awareness of these potential byproducts is crucial for developing effective purification and analysis strategies.
Table 2: Common Potential Impurities in this compound Synthesis
| Impurity | Potential Source | Recommended Analytical Technique(s) for Detection |
| Unreacted Starting Materials | Incomplete reaction | HPLC, NMR |
| PEG di-acid | Presence of unmethylated PEG starting material | HPLC, MS |
| PEGs of different lengths | Impurities in the starting PEG material | HPLC, MS |
| Residual Solvents | Incomplete removal during workup and purification | NMR |
| Byproducts from side reactions | Depending on the synthetic route | HPLC, MS, NMR |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity assessment. Below are representative protocols for the analysis of this compound.
Protocol 1: Reversed-Phase HPLC with Charged Aerosol Detection (HPLC-CAD)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a gradient pump, autosampler, and a Charged Aerosol Detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 40 °C.[3]
-
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as the HPLC-CAD protocol.
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode.
-
The main peak should correspond to the [M+H]⁺ or [M+Na]⁺ ion of this compound.
-
Search for masses corresponding to potential impurities.[9]
-
-
Data Analysis: Identify impurities based on their mass-to-charge ratio (m/z). Quantify impurities based on their peak areas in the extracted ion chromatograms.
Protocol 3: Quantitative NMR (qNMR) Spectroscopy
This method provides an absolute measure of purity and detailed structural information.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[7]
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to the this compound and the internal standard, respectively.
-
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of assessing the purity of synthesized this compound, the following diagrams are provided.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Decision tree for selecting an appropriate analytical method for this compound purity.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purity Calculation - Mestrelab Resources [mestrelab.com]
Validating the Activity of m-PEG6-Acid Conjugates: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the successful conjugation of a molecule with a methoxy-polyethylene glycol-6-carboxylic acid (m-PEG6-acid) linker is a critical step. However, conjugation is only half the battle; validating that the resulting conjugate retains or exhibits the desired biological activity is paramount. This guide provides a comparative overview of key functional assays to validate the activity of this compound conjugates, supported by experimental data and detailed protocols.
The Importance of Functional Validation
The addition of a PEG linker, such as this compound, can significantly alter the physicochemical properties of a biomolecule. While often improving solubility and in vivo stability, it can also impact biological activity through steric hindrance or conformational changes. Therefore, a suite of functional assays is essential to confirm that the conjugate not only binds to its target but also elicits the intended downstream biological effects.
Key Functional Assays for Activity Validation
A comprehensive assessment of an this compound conjugate's activity involves a multi-faceted approach, including assays for target binding, cellular effects, and internalization. The choice of assays will depend on the nature of the conjugated molecule (e.g., an antibody-drug conjugate, or ADC) and its intended mechanism of action.
Target Binding Affinity Assays
It is crucial to determine if the this compound linker interferes with the conjugate's ability to bind to its molecular target. Several techniques can be employed to quantify binding affinity.
Comparison of Target Binding Affinity Assays
| Assay Type | Principle | Key Metrics | Typical Observations for this compound Conjugates |
| ELISA | Measures binding to an immobilized antigen using an enzyme-linked secondary antibody. | EC50 | A slight increase in EC50 may be observed compared to the unconjugated molecule, indicating a minor decrease in binding affinity. |
| SPR | Real-time measurement of binding kinetics by detecting changes in refractive index on a sensor chip. | KD, kon, koff | A modest increase in the dissociation constant (KD) is possible, often due to a slightly decreased association rate (kon). |
| Flow Cytometry | Measures binding to cell-surface antigens on whole cells using fluorescently labeled antibodies. | EC50, MFI | Similar to ELISA, a potential rightward shift in the binding curve and a slightly higher EC50 can be seen.[1] |
In Vitro Cytotoxicity Assays
For conjugates designed to have cytotoxic effects, such as ADCs, it is essential to measure their potency in killing target cells.
Comparison of In Vitro Cytotoxicity Data
| Conjugate | Target Cell Line | Assay | IC50 (nM) | Reference |
| Unconjugated Antibody | EGFR-positive DLD-1 | Flow Cytometry | - (no cytotoxic effect) | [1] |
| Nimotuzumab-PEG6-DM1 | EGFR-positive DLD-1 | Flow Cytometry | 46 - 96 | [1] |
| Unconjugated Antibody | HER2-positive SK-BR-3 | Cell Viability Assay | > 500 | [2] |
| Antibody-Linker Conjugate | HER2-positive SK-BR-3 | Cell Viability Assay | > 500 | [2] |
| Dual Drug ADC | HER2-positive SK-BR-3 | Cell Viability Assay | ~10-50 | [2] |
Note: The specific IC50 values are highly dependent on the antibody, payload, and cell line used.
Cellular Internalization Assays
For many conjugates, particularly ADCs, internalization into the target cell is a prerequisite for efficacy.
Workflow for a Flow Cytometry-Based Internalization Assay
Caption: Workflow for assessing conjugate internalization.
Signaling Pathway Modulation
This compound conjugates, particularly ADCs, often exert their effect by interfering with cellular signaling pathways. For example, an ADC targeting a receptor tyrosine kinase (RTK) like EGFR or HER2 will bind to the receptor, be internalized, and release its cytotoxic payload, ultimately leading to apoptosis.
EGFR Signaling Pathway and ADC Mechanism of Action
Caption: ADC blocking EGFR-mediated cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
Objective: To determine the binding affinity (EC50) of an this compound conjugate to its target antigen.
Methodology:
-
Coating: Coat a 96-well plate with the target antigen (1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block non-specific binding sites with 3% BSA in PBS for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Sample Incubation: Add serial dilutions of the this compound conjugate and the unconjugated molecule (as a control) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that recognizes the primary molecule and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add TMB substrate and incubate in the dark until a color develops. Stop the reaction with 2N H2SO4.
-
Analysis: Read the absorbance at 450 nm. Plot the absorbance versus the log of the concentration to determine the EC50 value.[3][4][5]
MTT Cytotoxicity Assay Protocol
Objective: To determine the in vitro cytotoxic potency (IC50) of an this compound conjugate.
Methodology:
-
Cell Seeding: Seed target and non-target cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[3][6]
-
Treatment: Treat the cells with serial dilutions of the this compound conjugate, unconjugated molecule, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours.[3]
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[3][6]
-
Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3][6]
Flow Cytometry Binding Assay Protocol
Objective: To quantify the binding of an this compound conjugate to cell surface antigens.
Methodology:
-
Cell Preparation: Harvest and wash target cells, then resuspend in FACS buffer (PBS with 1% BSA) to a concentration of 1x10^6 cells/mL.
-
Sample Incubation: Incubate cells with serial dilutions of the this compound conjugate or unconjugated antibody on ice for 30-60 minutes.
-
Washing: Wash the cells three times with cold FACS buffer to remove unbound conjugate.
-
Secondary Antibody Incubation: If the primary conjugate is not fluorescently labeled, incubate the cells with a fluorescently labeled secondary antibody on ice for 30 minutes in the dark.
-
Washing: Wash the cells three times with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
Analysis: Determine the mean fluorescence intensity (MFI) for each concentration and plot against the log of the concentration to determine the EC50.[8]
Conclusion
Validating the functional activity of this compound conjugates is a critical step in their development. A combination of binding, cytotoxicity, and internalization assays provides a comprehensive understanding of the conjugate's performance. The data generated from these assays, when compared to the unconjugated molecule and other linker technologies, allows for an informed assessment of the impact of the this compound linker on the conjugate's biological function. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the design and evaluation of novel this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. antibodies.cancer.gov [antibodies.cancer.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to m-PEG6-acid Activation: Comparing EDC/NHS and Alternative Methods
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for improving the therapeutic properties of biomolecules. The choice of activation chemistry for a carboxylated PEG linker like m-PEG6-acid is a critical decision that influences conjugation efficiency, site-specificity, and the stability of the final product. This guide provides an objective comparison of the conventional 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) activation method against prominent alternatives, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Activation Methods
The selection of an appropriate activation strategy depends on several factors, including the available functional groups on the target biomolecule, the desired level of control over the conjugation site, and the required stability of the resulting linkage.
| Feature | EDC/NHS Activation | Thiol-Reactive (Maleimide) | Enzymatic (Sortase A) |
| Target Functional Group | Primary Amines (-NH₂) | Sulfhydryls (-SH) | Specific Peptide Motif (e.g., LPXTG) |
| Specificity | Moderate (targets abundant lysines) | High (targets less abundant cysteines) | Site-specific at the recognition sequence |
| Typical Conjugation Efficiency | 40-75% (highly variable)[1] | >80%[2][3] | High, often near-quantitative with optimization |
| Resulting Linkage | Stable Amide Bond | Stable Thioether Bond | Native Peptide Bond |
| Key Advantages | Well-established, cost-effective reagents.[4] | High site-specificity, stable bond.[5] | Precise, homogenous conjugates.[6] |
| Key Disadvantages | Product heterogeneity, potential for cross-linking.[5] | Requires available cysteine or genetic engineering, potential for retro-Michael reaction.[2][3][7] | Requires specific recognition sequence on the target protein and a modified PEG. |
In-Depth Comparison of Activation Chemistries
EDC/NHS Chemistry: The Workhorse of Bioconjugation
The EDC/NHS method is a "zero-length" crosslinking approach, meaning no atoms from the coupling agents are incorporated into the final amide bond between the this compound and the target amine.[4]
Mechanism of Action:
-
Carboxyl Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[1]
-
NHS Ester Formation: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions.[1]
-
Amine Coupling: The NHS ester reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS.
This method is widely used due to its simplicity and the ready availability of reagents. However, its lack of site-specificity, targeting the numerous lysine residues on a protein's surface, often leads to a heterogeneous mixture of PEGylated products.[5]
Thiol-Reactive Chemistry: Precision Through Cysteine Targeting
For more controlled and site-specific PEGylation, thiol-reactive chemistry is a popular alternative. This method typically involves a PEG linker functionalized with a maleimide group that reacts specifically with the sulfhydryl group of a cysteine residue.
Mechanism of Action:
The maleimide group reacts with a thiol via a Michael addition reaction to form a stable thioether bond.[7] This reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5.[8]
The primary advantage of this method is the ability to achieve site-specific PEGylation, as cysteine residues are generally less abundant on protein surfaces than lysines. Furthermore, genetic engineering can be used to introduce a single cysteine residue at a desired location, allowing for precise control over the conjugation site.[5] However, the stability of the resulting thioether bond can be a concern, as it may be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione.[7] More stable alternatives, such as mono-sulfone-PEG, have been developed to address this limitation.[2][3]
Enzymatic Ligation: The Ultimate in Specificity
Enzymatic methods, such as Sortase-mediated ligation (SML), offer unparalleled site-specificity in bioconjugation.[1][9]
Mechanism of Action:
The enzyme Sortase A recognizes a specific peptide motif (e.g., LPXTG) on the target protein and cleaves the peptide bond between the threonine and glycine residues. It then catalyzes the formation of a new peptide bond with an N-terminal glycine-containing PEG molecule.[10]
This method results in a homogenous product with a precisely defined PEGylation site.[6] The main requirements are the presence of the sortase recognition motif on the target protein (which can be introduced via genetic engineering) and a PEG linker functionalized with an N-terminal glycine. While highly specific, the reaction kinetics can be slower than chemical methods, and the enzyme itself needs to be produced and purified.
Experimental Protocols
Protocol 1: EDC/NHS Activation of this compound for Protein Conjugation
This two-step protocol is a common procedure for conjugating a carboxyl-containing PEG to a protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Protein to be PEGylated
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL.
-
PEG Activation:
-
Dissolve this compound in Activation Buffer.
-
Immediately before use, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over this compound.[11]
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation:
-
Add the activated m-PEG6-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the activated PEG to the protein is a common starting point.[11]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.
-
Purification: Purify the PEGylated protein using a desalting column to remove excess reagents and byproducts.
Protocol 2: Maleimide-PEG Conjugation to a Cysteine-Containing Protein
This protocol describes the conjugation of a maleimide-functionalized PEG to a protein with an available cysteine residue.
Materials:
-
Maleimide-PEG
-
Cysteine-containing protein
-
Reaction Buffer: PBS, pH 6.5-7.5 (degassed)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: L-cysteine
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Reaction Buffer.
-
If the cysteine is in a disulfide bond, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.[12]
-
-
Maleimide-PEG Preparation: Immediately before use, dissolve the Maleimide-PEG in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[12]
-
Conjugation: Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.[12][13]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[12]
-
Quenching: Add L-cysteine to a final concentration of ~10 mM to react with any unreacted maleimide groups.
-
Purification: Purify the conjugate using a desalting column to remove excess reagents.
Protocol 3: Sortase A-Mediated PEGylation
This protocol provides a general guideline for Sortase A-mediated ligation.
Materials:
-
Protein with a C-terminal LPXTG motif
-
PEG with an N-terminal oligo-glycine (G)n (n=2-5)
-
Sortase A enzyme
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
Purification system (e.g., Ni-NTA affinity chromatography if using His-tagged Sortase A, size-exclusion chromatography)
Procedure:
-
Reaction Setup: In the Reaction Buffer, combine the target protein, a molar excess of the (G)n-PEG, and the Sortase A enzyme. A typical molar ratio is 1:10:0.1 of protein:PEG:Sortase A.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for 2-4 hours, or overnight at 4°C, with gentle agitation.[6]
-
Purification:
-
If a His-tagged Sortase A is used, it can be removed using Ni-NTA affinity chromatography.
-
Further purify the PEGylated protein from unreacted starting materials by size-exclusion chromatography.
-
Visualizing the Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the reaction pathways for each activation method.
Caption: EDC/NHS activation pathway for this compound.
Caption: Thiol-reactive conjugation using a maleimide-PEG.
References
- 1. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Sortase-Mediated Ligation Using a Common C-Terminal Fusion Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sortase-Tag Expressed Protein Ligation (STEPL): combining protein purification and site-specific bioconjugation into a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
The Strategic Application of m-PEG6-acid in Advanced Drug Development: A Comparative Guide
In the landscape of modern therapeutics, the precise engineering of drug conjugates is paramount to enhancing efficacy and minimizing off-target effects. The choice of a chemical linker is a critical design parameter that significantly influences the stability, solubility, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and targeted nanoparticle systems. Among the diverse array of linker technologies, m-PEG6-acid, a monodisperse polyethylene glycol (PEG) linker with six ethylene glycol units and a terminal carboxylic acid, has emerged as a versatile and highly utilized tool.
This guide provides an objective comparison of this compound's performance against other linker alternatives, supported by experimental data from various studies. It is intended for researchers, scientists, and drug development professionals to facilitate the rational design of next-generation therapies.
Core Principles of this compound Application
The utility of this compound and its derivatives (e.g., Mal-PEG6-Acid, m-PEG6-Ms, m-PEG6-Amine) stems from the synergistic combination of its methoxy-terminated PEG chain and a reactive functional group. The PEG component, a hydrophilic and flexible spacer, imparts several beneficial properties to the conjugate. It can enhance aqueous solubility, which is particularly advantageous for hydrophobic drug payloads, and mitigate aggregation.[1] Furthermore, the PEG chain can create a "hydration shell," shielding the payload from the microenvironment, potentially reducing immunogenicity and leading to a longer plasma half-life by increasing the hydrodynamic radius of the conjugate, which in turn reduces renal clearance.[2][3] The terminal carboxylic acid provides a versatile handle for conjugation to molecules bearing primary or secondary amines, such as those found on drug molecules or the surface of nanoparticles, through the formation of a stable amide bond.[4]
Performance Comparison of this compound and Alternatives
The selection of an optimal linker is highly dependent on the specific application, including the nature of the targeting moiety, the payload, and the biological target. Below is a comparative summary of the performance of conjugates utilizing a PEG6 linker versus other alternatives.
In Antibody-Drug Conjugates (ADCs): Impact of PEG Linker Length
The length of the PEG linker in ADCs is a critical factor that balances pharmacokinetic benefits with potency. While longer PEG chains can improve solubility and circulation half-life, they may also introduce steric hindrance, potentially reducing the in vitro cytotoxicity.[4][5]
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| Linker Type | Key Pharmacokinetic Finding | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Non-PEGylated | Baseline half-life and clearance. | Baseline potency. | Moderate tumor growth inhibition. |
| Short PEG (e.g., PEG2) | Modest increase in half-life, reduced clearance.[3] | May show slightly reduced potency compared to non-PEGylated. | Improved tumor growth inhibition over non-PEGylated. |
| m-PEG6-linker | Significant increase in half-life and reduced clearance. [3] | Often provides a good balance between potency and solubility. | Generally shows robust tumor growth inhibition. [6] |
| Long PEG (e.g., PEG8, PEG12) | Further increase in half-life, but with diminishing returns.[3] | Can exhibit reduced potency due to steric hindrance.[4] | May offer superior efficacy for highly hydrophobic payloads. |
In PROTACs: Optimizing Ternary Complex Formation
In the design of PROTACs, the linker length is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7][8] A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable, overly flexible complex.[2]
Table 2: Effect of PEG Linker Length on PROTAC-mediated Protein Degradation
| Linker Length | Target Protein | DC50 (nM) | Dmax (%) | Rationale |
| PEG3 | VHL | Less Potent | Lower | Suboptimal length for productive ternary complex formation.[9] |
| PEG4 | VHL | Less Potent | Lower | Suboptimal length for productive ternary complex formation.[9] |
| PEG5 | VHL | < 100 | >90% | Optimal length for VHL self-degradation in this system. [9] |
| PEG6 | BRD4 | 1.8 | >95% | Demonstrates high potency for BRD4 degradation. [8] |
| >12 atoms | TBK1 | Submicromolar | >90% | Longer linkers were more effective for this target.[2][10] |
| <12 atoms | TBK1 | No degradation | - | Shorter linkers were ineffective.[2][10] |
Non-Cleavable PEGylated vs. Cleavable Linkers
A fundamental choice in ADC design is between a non-cleavable linker, like those derived from this compound, and a cleavable linker that releases the payload in response to specific triggers in the tumor microenvironment.[6]
Table 3: Comparison of Non-Cleavable PEGylated and Cleavable Linkers in ADCs
| Feature | m-PEG6-linker (Non-Cleavable) | Cleavable Linkers (e.g., Val-Cit, Hydrazone) |
| Release Mechanism | Relies on complete lysosomal degradation of the antibody.[6] | Triggered by specific conditions (e.g., enzymes, pH, redox potential).[6] |
| Plasma Stability | Generally high, leading to a longer circulation half-life.[6] | Varies; can be susceptible to premature cleavage.[6] |
| Payload Release Form | Payload with an attached amino acid residue and linker fragment.[6] | Payload in its native or near-native form.[6] |
| Bystander Effect | Typically minimal, as the released payload is often charged and membrane-impermeable.[6] | Can be significant if the released payload is membrane-permeable.[6] |
| Therapeutic Window | Potentially wider due to enhanced stability and reduced off-target effects.[6] | Can be narrower if premature payload release occurs.[6] |
Visualizing Methodologies and Pathways
To provide a clearer understanding of the experimental processes and biological mechanisms involved, the following diagrams are presented using Graphviz.
Detailed Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and evaluation of drug conjugates. The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of an ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.[6]
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include an untreated control and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Absorbance/Luminescence Measurement: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[6]
Methodology:
-
Incubation: Incubate the ADC in human or mouse plasma at a concentration of approximately 1 mg/mL at 37°C.[11]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).[11]
-
Sample Processing: Process the plasma samples to separate the intact ADC from the released payload. This may involve protein precipitation or immunoaffinity capture.
-
Analysis: Quantify the concentration of the intact ADC and/or the released payload using a suitable analytical method, such as LC-MS/MS or ELISA.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine its plasma half-life.
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein induced by a PROTAC.[8]
Methodology:
-
Cell Treatment: Seed cells in culture plates and treat them with various concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane. Block the membrane and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[8]
Conclusion
The selection of a linker is a critical decision in the development of targeted therapies. This compound and its derivatives provide a versatile and effective platform for the construction of ADCs, PROTACs, and other bioconjugates. The six-unit PEG chain offers a favorable balance of hydrophilicity, which can improve solubility and pharmacokinetic properties, and a spacer length that is often optimal for biological activity. While longer PEG chains may offer further pharmacokinetic advantages, this can sometimes be at the expense of in vitro potency. Similarly, the choice between a non-cleavable PEGylated linker and a cleavable one must be guided by the specific therapeutic strategy, considering factors such as tumor heterogeneity and the desired mechanism of action. The systematic evaluation of different linker options, using the standardized protocols outlined in this guide, is essential for the rational design of safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Role of m-PEG6-acid in Therapeutic Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of linkers is a cornerstone in the development of advanced therapeutics, profoundly influencing their efficacy, safety, and pharmacokinetic profiles. Among the myriad of available options, short-chain polyethylene glycol (PEG) linkers, such as m-PEG6-acid, have been extensively utilized to enhance the properties of bioconjugates. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental workflows.
Introduction to this compound
This compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol chain of six ethylene glycol units and a terminal carboxylic acid. The PEG component imparts hydrophilicity, which can improve the solubility and stability of conjugated molecules, while the carboxylic acid provides a versatile handle for conjugation to amine-containing moieties through the formation of a stable amide bond. This linker has found widespread application in the development of antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and drug-loaded nanoparticles. The primary advantage of PEGylation, the process of attaching PEG chains to molecules, is the enhancement of pharmacokinetic properties, leading to a longer circulation half-life and reduced renal clearance.
Comparative Analysis of this compound and Alternatives
While this compound offers significant advantages, the field of bioconjugation is continually evolving, with several alternatives emerging to address some of the limitations of PEG, such as potential immunogenicity and non-biodegradability. This section compares this compound with three leading alternatives: polysarcosine (pSar), polypeptides, and polysaccharides.
Performance Comparison
The following tables summarize the performance of this compound (represented by short-chain PEG) against its alternatives based on available experimental data.
Table 1: Comparison of In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates
| Linker Type | Representative IC50 (nM) | Key Observations |
| Short-Chain PEG (e.g., this compound) | 0.5 - 5 | Longer PEG chains can sometimes slightly decrease in vitro potency due to steric hindrance. |
| Polysarcosine (pSar) | 0.4 - 4 | Often exhibits comparable or slightly higher potency compared to PEG linkers. |
| Polypeptide | Data not readily available for direct comparison | Potency is highly dependent on the specific peptide sequence and its cleavability. |
| Polysaccharide | Data not readily available for direct comparison | Performance is influenced by the type of polysaccharide and conjugation chemistry. |
Table 2: Comparison of In Vivo Pharmacokinetic Parameters
| Parameter | Short-Chain PEG | Polysarcosine (pSar) | Polypeptide | Polysaccharide |
| Circulation Half-life (t½) | Significantly increased compared to non-PEGylated counterparts. | Comparable or longer than equivalent length PEG. | Can be tuned by amino acid sequence; generally improves half-life. | Generally improves circulation time. |
| Clearance (CL) | Reduced | Lower than or comparable to PEG. | Reduced, but data is sequence-dependent. | Reduced |
| Immunogenicity | Can elicit anti-PEG antibodies. | Generally considered non-immunogenic.[1] | Low immunogenicity, especially with endogenous amino acids.[2] | Generally low immunogenicity.[2] |
| Biodegradability | Non-biodegradable. | Biodegradable. | Biodegradable.[2] | Biodegradable.[2] |
Note: Direct quantitative, head-to-head comparisons of this compound with polypeptide and polysaccharide linkers are not extensively documented in the reviewed literature. The performance of these alternatives is highly dependent on their specific composition and the therapeutic context.
Experimental Protocols
Detailed methodologies are crucial for the successful design and synthesis of drug conjugates. The following are representative protocols for the utilization of this compound in therapeutic development.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a Maleimide-PEG6-Acid Linker
This protocol outlines the steps for conjugating a drug to an antibody via a thiol-maleimide linkage.
A. Preparation of the Drug-Linker Conjugate:
-
Activation of Mal-PEG6-Acid: Dissolve Mal-PEG6-Acid, N,N'-Dicyclohexylcarbodiimide (DCC), and N-hydroxysuccinimide (NHS) in anhydrous DMF. Stir the reaction for 4-6 hours at room temperature to form the NHS ester.
-
Conjugation to Drug: Add the amine-containing drug to the activated linker solution. Adjust the pH to 7.2-7.5 with Diisopropylethylamine (DIPEA) and stir for 2-4 hours at room temperature.
-
Purification: Purify the maleimide-activated drug-linker conjugate by reverse-phase HPLC.
B. Antibody Reduction:
-
Reduction: Incubate the antibody with a 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
Purification: Remove excess TCEP using a desalting column.
C. Conjugation and Purification of ADC:
-
Conjugation: Add the purified drug-linker to the reduced antibody solution. Incubate at 4°C for 4-16 hours.
-
Quenching: Quench unreacted maleimide groups with N-acetylcysteine.
-
Purification: Purify the ADC using size-exclusion chromatography.
-
Characterization: Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
Protocol 2: Synthesis of a PROTAC using an m-PEG6-Amine Linker
This protocol describes the synthesis of an Androgen Receptor (AR)-targeting PROTAC.
A. Synthesis of POI Ligand-Linker Intermediate:
-
Activation: Dissolve the POI-binding ligand with a carboxylic acid handle (e.g., Enzalutamide-C-propanoic acid) in anhydrous DMF. Add DIPEA and a coupling reagent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
-
Coupling: Add a solution of m-PEG6-Amine in anhydrous DMF and stir for 4-6 hours at room temperature.
-
Workup and Purification: Purify the intermediate by extraction and flash column chromatography.
B. Synthesis of the Final PROTAC:
-
Activation: In a separate flask, activate the E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-C-propanoic acid) with DIPEA and BOP in anhydrous DMF.
-
Coupling: Add the purified POI ligand-linker intermediate to the activated E3 ligase ligand solution and stir overnight at room temperature.
-
Purification: Purify the final PROTAC product by preparative HPLC.
-
Characterization: Confirm the identity and purity of the PROTAC by LC-MS and NMR spectroscopy.
Visualizations
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex workflows and pathways.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of m-PEG6-acid
For researchers and scientists engaged in drug development and bioconjugation, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this. This guide provides essential, step-by-step procedures for the safe disposal of m-PEG6-acid, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that all necessary engineering controls and personal protective equipment are in place.
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate aerosols or mists, the use of a chemical fume hood is highly recommended.
-
Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE): A summary of recommended PPE for handling this compound is provided below.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield should be used if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves. |
| Skin and Body Protection | A standard laboratory coat, long pants, and closed-toe shoes to prevent skin contact. |
| Respiratory Protection | Typically not required under normal conditions with adequate ventilation. If aerosols or mists are generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as special waste and handled by a licensed disposal company in accordance with local, regional, and national regulations.[1] Never dispose of this chemical into drains, sewers, or the environment.[1]
-
Waste Segregation: Identify and segregate all waste streams containing this compound. This includes the pure substance, solutions, and any contaminated materials such as gloves, pipette tips, and absorbent pads.[2] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[3]
-
Waste Collection and Containment:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container, such as one made of high-density polyethylene (HDPE).[4]
-
For trace amounts of residual material in empty containers, rinse the container multiple times with a suitable solvent. The first rinseate must be collected as hazardous waste.[3]
-
-
Labeling: Clearly and accurately label the waste container with "this compound Waste," the CAS number (1347750-72-4), and any other information required by your institution.[5][6]
-
Temporary Storage:
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4]
Spill Management
In the event of a spill, immediate containment and cleanup are crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and ensure the area is well-ventilated.[1]
-
Containment: For minor spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Cleanup: Carefully sweep or vacuum the absorbed material, avoiding dust generation. For liquid spills, use a liquid-binding material like diatomite.[1][2]
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup by scrubbing with alcohol.[1][7]
-
Collection: Place all contaminated materials into a suitable, clearly labeled, and sealed container for disposal as chemical waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling m-PEG6-acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like m-PEG6-acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe use and disposal of this compound, grounded in established safety protocols for similar chemical compounds.
While some PEGylated compounds are not classified as hazardous, related PEG-acid linkers can be categorized as irritants and harmful if ingested.[1][2] Therefore, it is crucial to handle this compound with the appropriate care and personal protective equipment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical hazards. The following table summarizes the recommended PPE for handling this compound.[3][4]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[3][5] | To protect eyes from splashes and airborne particles.[3][4] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[3][4] A chemical-resistant lab coat or apron. | To prevent skin contact.[3] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if handling outside a fume hood or if dust/aerosols are generated.[3][5] | To protect against inhalation of harmful dust or aerosols.[3] |
| Foot Protection | Closed-toe shoes.[3] | To protect feet from spills.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational protocol is essential for laboratory safety.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Before starting work, read the Safety Data Sheet (SDS) for this compound.
-
Keep the compound away from heat and strong oxidizing agents.[2]
2. Handling and Use:
-
This compound is often a low-melting solid or oil that can be difficult to weigh and dispense.[6] For easier handling, consider making a stock solution in an appropriate solvent like DMSO or DMF.[6][7]
-
When opening the container, be cautious as threads of screw caps may be contaminated. It is recommended to allow the reagent bottle to come to room temperature before opening to avoid moisture condensation.[6][7]
-
Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.[3]
-
When diluting, always add acid to the solvent slowly.[3]
-
Use secondary containment when transporting the chemical.
3. Storage:
-
Store in a dedicated, corrosion-resistant cabinet away from incompatible materials such as bases.[3]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including pipette tips, gloves, and absorbent pads, must be collected in a designated and clearly labeled hazardous waste container.[3][9]
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.[9]
2. Decontamination and Neutralization:
-
For spills, alert personnel in the immediate area. Wearing appropriate PPE, confine the spill using an absorbent material.[3]
-
Neutralize the acid by slowly adding a suitable base, such as sodium bicarbonate, working from the outside of the spill inwards.[3]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the first rinse should be collected as hazardous waste.[3]
3. Final Disposal:
-
The sealed and labeled waste container must be disposed of in accordance with all local, state, and federal regulations.[9]
-
Consult your institution's EHS office or a licensed waste disposal contractor for final disposal procedures.[9][10] While polyethylene glycol (PEG) itself is generally considered to have low toxicity, the carboxylic acid group necessitates careful disposal.[10][11]
Experimental Workflow for Handling this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. leelinework.com [leelinework.com]
- 6. confluore.com [confluore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. This compound, 1347750-72-4 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
